molecular formula C12H22O2 B8429386 Dodec-6-enoic acid

Dodec-6-enoic acid

货号: B8429386
分子量: 198.30 g/mol
InChI 键: ZCEUIRJAEQQMMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dodec-6-enoic acid is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C12H22O2

分子量

198.30 g/mol

IUPAC 名称

dodec-6-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-7H,2-5,8-11H2,1H3,(H,13,14)

InChI 键

ZCEUIRJAEQQMMA-UHFFFAOYSA-N

规范 SMILES

CCCCCC=CCCCCC(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereoisomers of Dodec-6-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodec-6-enoic acid, a monounsaturated fatty acid with the chemical formula C₁₂H₂₂O₂, is a molecule of interest in various fields of chemical and biological research. Its structure allows for stereoisomerism, primarily in the form of cis and trans geometric isomers, which can significantly influence its physical properties and biological activity. This technical guide provides a comprehensive overview of the structure, stereoisomers, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.

Chemical Structure and Nomenclature

This compound is a twelve-carbon carboxylic acid with a single double bond located between the sixth and seventh carbon atoms.[1] Its systematic IUPAC name is this compound. The presence of the carbon-carbon double bond gives rise to two stereoisomers:

  • (Z)-dodec-6-enoic acid (cis-dodec-6-enoic acid): In this isomer, the hydrogen atoms attached to the carbons of the double bond are on the same side of the double bond.

  • (E)-dodec-6-enoic acid (trans-dodec-6-enoic acid): In this isomer, the hydrogen atoms attached to the carbons of the double bond are on opposite sides of the double bond.

Due to the lack of other chiral centers in the molecule, enantiomeric and diastereomeric forms are not typically considered for this compound itself.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₂O₂PubChem[1]
Molecular Weight198.30 g/mol PubChem[1]
XLogP34.2PubChem[1][2]
Hydrogen Bond Donor Count1PubChem[1][2]
Hydrogen Bond Acceptor Count2PubChem[1][2]
Rotatable Bond Count9PubChem[1][2]
Exact Mass198.16198 g/mol PubChem[1][2]
Monoisotopic Mass198.16198 g/mol PubChem[1][2]
Topological Polar Surface Area37.3 ŲPubChem[1][2]
Heavy Atom Count14PubChem[1][2]
Complexity162PubChem[1][2]

Table 2: Experimental Physicochemical Properties of Related Compounds

CompoundMelting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index
(E)-dec-6-enoic acid ---270-272 @ 760 mmHg------
11-dodecenoic acid ------0.890-0.8971.447-1.457
(Z)-octadec-6-enoic acid ------------
trans-6-Octadecenoic acid ------------

Note: The data in Table 2 is for related compounds and should be used as an estimation for the properties of this compound isomers.

Stereoisomers of this compound

The geometry of the double bond is the defining feature of the stereoisomers of this compound. The cis isomer has a characteristic "kink" in its structure, while the trans isomer is more linear. This structural difference impacts their packing in the solid state and their interaction with biological systems.

G Stereoisomers of this compound cluster_cis (Z)-dodec-6-enoic acid (cis) cluster_trans (E)-dodec-6-enoic acid (trans) cis trans

Caption: Chemical structures of the (Z) and (E) stereoisomers of this compound.

Experimental Protocols

Synthesis

A common and effective method for the synthesis of (Z)-alkenes is the Wittig reaction. The (E)-isomer can then be obtained through isomerization of the (Z)-isomer.

4.1.1. Synthesis of (Z)-dodec-6-enoic acid via Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of (Z)-dodec-6-enoic acid, the key precursors would be a C6 aldehyde and a C6 phosphorus ylide derived from a ω-halo-carboxylic acid.

  • Materials:

    • Hexanal

    • 6-Bromohexanoic acid

    • Triphenylphosphine (PPh₃)

    • Strong base (e.g., n-butyllithium, sodium hydride)

    • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Protocol:

    • Preparation of the Phosphonium Salt:

      • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromohexanoic acid and an equimolar amount of triphenylphosphine in an appropriate solvent (e.g., acetonitrile).

      • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

      • Cool the reaction mixture and collect the resulting phosphonium salt by filtration. Wash the salt with a non-polar solvent (e.g., diethyl ether) and dry under vacuum.

    • Generation of the Ylide:

      • Suspend the dried phosphonium salt in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

      • Cool the suspension to -78 °C in a dry ice/acetone bath.

      • Slowly add an equimolar amount of a strong base (e.g., n-butyllithium in hexanes) via the dropping funnel. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

      • Allow the mixture to stir at low temperature for about 30 minutes.

    • Wittig Reaction:

      • Dissolve hexanal in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

      • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

    • Work-up and Purification:

      • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

      • Extract the aqueous layer with ethyl acetate.

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain pure (Z)-dodec-6-enoic acid.

4.1.2. Isomerization of (Z)-dodec-6-enoic acid to (E)-dodec-6-enoic acid

The cis isomer can be converted to the more thermodynamically stable trans isomer through various methods, including photochemical isomerization or catalysis with acids or iodine.

  • Materials:

    • (Z)-dodec-6-enoic acid

    • Small amount of iodine

    • Inert solvent (e.g., hexane)

    • UV lamp (for photochemical isomerization)

  • Protocol (Iodine Catalysis):

    • Dissolve (Z)-dodec-6-enoic acid in hexane in a flask.

    • Add a catalytic amount of iodine.

    • Heat the solution to reflux for several hours. The progress of the isomerization can be monitored by GC or NMR.

    • After completion, cool the solution and wash with a solution of sodium thiosulfate to remove the iodine.

    • Wash with brine, dry the organic layer, and remove the solvent to yield (E)-dodec-6-enoic acid. Further purification may be required.

Analysis

The analysis and differentiation of the stereoisomers of this compound are typically performed using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

4.2.1. Gas Chromatography of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxylic acid is first converted to its more volatile methyl ester.

  • Protocol for FAME Preparation (using BF₃-Methanol):

    • Place approximately 10-20 mg of the fatty acid sample into a screw-cap test tube.

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Seal the tube and heat at 100 °C for 30-60 minutes in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of water.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • GC-FID Protocol:

    • Instrument: Gas chromatograph with a flame ionization detector (FID).

    • Column: A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 180 °C.

      • Ramp: 5 °C/min to 240 °C, hold for 10 minutes.

    • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

    • Injection Volume: 1 µL.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers without derivatization.

  • ¹H NMR Spectroscopy:

    • The olefinic protons (-CH=CH-) of the cis and trans isomers will have different chemical shifts and coupling constants.

    • Typically, the olefinic protons of the trans isomer appear slightly downfield compared to the cis isomer.

    • The coupling constant (³J) between the olefinic protons is larger for the trans isomer (typically 12-18 Hz) than for the cis isomer (typically 6-12 Hz).

  • ¹³C NMR Spectroscopy:

    • The allylic carbons (carbons adjacent to the double bond) in the cis isomer are typically shielded (appear at a lower chemical shift) compared to those in the trans isomer due to steric effects.

  • Sample Preparation and Analysis:

    • Dissolve 5-10 mg of the fatty acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Analyze the chemical shifts and coupling constants in the olefinic region of the ¹H spectrum and the chemical shifts of the allylic carbons in the ¹³C spectrum to determine the isomeric composition.

Logical Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis Hexanal Hexanal Wittig Reaction Wittig Reaction Hexanal->Wittig Reaction 6-Bromohexanoic Acid + PPh3 6-Bromohexanoic Acid + PPh3 Phosphonium Salt Phosphonium Salt 6-Bromohexanoic Acid + PPh3->Phosphonium Salt Ylide Generation (Base) Ylide Generation (Base) Phosphonium Salt->Ylide Generation (Base) Ylide Generation (Base)->Wittig Reaction (Z)-dodec-6-enoic acid (Z)-dodec-6-enoic acid Wittig Reaction->(Z)-dodec-6-enoic acid Isomerization (I2 or hv) Isomerization (I2 or hv) (Z)-dodec-6-enoic acid->Isomerization (I2 or hv) (E)-dodec-6-enoic acid (E)-dodec-6-enoic acid Isomerization (I2 or hv)->(E)-dodec-6-enoic acid Fatty Acid Sample Fatty Acid Sample FAME Derivatization (BF3/MeOH) FAME Derivatization (BF3/MeOH) Fatty Acid Sample->FAME Derivatization (BF3/MeOH) NMR Sample Prep (CDCl3) NMR Sample Prep (CDCl3) Fatty Acid Sample->NMR Sample Prep (CDCl3) GC-FID Analysis GC-FID Analysis FAME Derivatization (BF3/MeOH)->GC-FID Analysis Isomer Quantification Isomer Quantification GC-FID Analysis->Isomer Quantification 1H and 13C NMR Spectroscopy 1H and 13C NMR Spectroscopy NMR Sample Prep (CDCl3)->1H and 13C NMR Spectroscopy Isomer Identification Isomer Identification 1H and 13C NMR Spectroscopy->Isomer Identification

Caption: A generalized workflow for the synthesis and analysis of this compound stereoisomers.

Conclusion

This technical guide has provided a detailed overview of the structure, stereoisomers, and analytical methodologies for this compound. While specific experimental data for the pure stereoisomers remain elusive in publicly accessible literature, the provided protocols for synthesis and analysis offer a solid foundation for researchers to produce and characterize these compounds. The distinct structural differences between the cis and trans isomers, which are expected to translate into different physicochemical and biological properties, underscore the importance of stereoselective synthesis and accurate analytical differentiation in any research or development involving this compound.

References

The Biological Role of Dodec-6-enoic Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-6-enoic acid (C12:1n-6) is a monounsaturated medium-chain fatty acid (MCFA) belonging to the omega-6 family. While not as extensively studied as other fatty acids like oleic acid or arachidonic acid, its unique structure as both an MCFA and an omega-6 fatty acid places it at the intersection of key metabolic and signaling pathways. This technical guide provides a comprehensive overview of the known and potential biological roles of this compound, focusing on its journey through metabolic pathways, its potential signaling functions, and the experimental approaches to study its effects.

Metabolic Pathways of this compound

The metabolism of this compound can be understood by considering its dual nature as a medium-chain fatty acid and an omega-6 fatty acid.

Cellular Uptake and Activation

Like other fatty acids, this compound must first enter the cell and be activated to participate in metabolic processes.

  • Cellular Uptake: The uptake of medium-chain fatty acids is generally more rapid than that of long-chain fatty acids and can occur via both passive diffusion and protein-mediated transport. Key proteins involved in fatty acid transport include the SLC27 family of fatty acid transport proteins (FATPs) and CD36.

  • Activation: Once inside the cell, this compound is activated by an acyl-CoA synthetase (ACS) enzyme, which catalyzes its esterification to coenzyme A (CoA) to form dodec-6-enoyl-CoA. This activation step is essential for its subsequent metabolism.

Experimental Workflow for Cellular Uptake and Activation

experimental_workflow_uptake_activation cluster_uptake Cellular Uptake cluster_activation Activation Cells Cells Dodec-6-enoic_acid This compound Transport Passive Diffusion & Protein-Mediated Transport (FATP, CD36) Dodec-6-enoic_acid->Transport Extracellular Intracellular_FA Intracellular This compound Transport->Intracellular_FA Uptake Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) Intracellular_FA->Acyl_CoA_Synthetase Dodec-6-enoyl_CoA Dodec-6-enoyl-CoA Acyl_CoA_Synthetase->Dodec-6-enoyl_CoA CoA Coenzyme A CoA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase

Caption: Cellular uptake and activation of this compound.
Catabolism via Beta-Oxidation

As a medium-chain fatty acid, Dodec-6-enoyl-CoA is a substrate for mitochondrial beta-oxidation to generate energy in the form of ATP. Due to the presence of a double bond at an even-numbered carbon (carbon 6), its complete oxidation requires the action of auxiliary enzymes in addition to the core beta-oxidation enzymes.

The beta-oxidation of dodec-6-enoyl-CoA proceeds as follows:

  • Two cycles of conventional beta-oxidation: This yields two molecules of acetyl-CoA and shortens the fatty acyl-CoA chain to oct-2-enoyl-CoA.

  • Action of Auxiliary Enzymes: The resulting oct-2-enoyl-CoA has a double bond that hinders the standard beta-oxidation pathway.

    • Enoyl-CoA Isomerase: This enzyme converts the cis- or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase.

    • 2,4-Dienoyl-CoA Reductase: This enzyme, requiring NADPH, reduces the 2,4-dienoyl-CoA intermediate to a trans-Δ³-enoyl-CoA, which is then acted upon by enoyl-CoA isomerase.

  • Completion of Beta-Oxidation: Following the action of the auxiliary enzymes, the remaining saturated fatty acyl-CoA undergoes further cycles of beta-oxidation to be completely broken down into acetyl-CoA molecules.

Beta-Oxidation Pathway for Dodec-6-enoyl-CoA

beta_oxidation_pathway Dodec-6-enoyl_CoA Dodec-6-enoyl-CoA (C12:1) Beta_Ox_Cycle_1_2 2 Cycles of Beta-Oxidation Dodec-6-enoyl_CoA->Beta_Ox_Cycle_1_2 Oct-2-enoyl_CoA Oct-2-enoyl-CoA (C8:1) Beta_Ox_Cycle_1_2->Oct-2-enoyl_CoA Energy ATP, NADH, FADH2 Beta_Ox_Cycle_1_2->Energy 2 Acetyl-CoA 2 NADH 2 FADH2 Auxiliary_Enzymes Enoyl-CoA Isomerase & 2,4-Dienoyl-CoA Reductase Oct-2-enoyl_CoA->Auxiliary_Enzymes Octanoyl_CoA Octanoyl-CoA (C8:0) Auxiliary_Enzymes->Octanoyl_CoA Beta_Ox_Cycle_3_6 4 Cycles of Beta-Oxidation Octanoyl_CoA->Beta_Ox_Cycle_3_6 Acetyl_CoA 6 Acetyl-CoA Beta_Ox_Cycle_3_6->Acetyl_CoA Beta_Ox_Cycle_3_6->Energy 4 Acetyl-CoA 4 NADH 4 FADH2 signaling_pathways cluster_gpcr GPCR Signaling cluster_ppar PPAR Signaling Dodec-6-enoic_acid This compound GPR40_GPR120 GPR40 / GPR120 Dodec-6-enoic_acid->GPR40_GPR120 PPARs PPARs Dodec-6-enoic_acid->PPARs Ligand Activation Downstream_Signaling_GPCR Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) GPR40_GPR120->Downstream_Signaling_GPCR Cellular_Response_GPCR Cellular Response (e.g., Insulin Secretion, Anti-inflammatory effects) Downstream_Signaling_GPCR->Cellular_Response_GPCR Gene_Expression Transcriptional Regulation of Target Genes PPARs->Gene_Expression Cellular_Response_PPAR Cellular Response (e.g., Increased FAO, Adipogenesis) Gene_Expression->Cellular_Response_PPAR

A Technical Guide to the Putative Cellular Mechanism of Action of Dodec-6-enoic Acid: A Proposed Research Framework and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific research on the cellular mechanism of action of Dodec-6-enoic acid is limited. This guide, therefore, presents a putative mechanism of action based on the known biological activities of structurally similar medium-chain monounsaturated fatty acids. The experimental protocols detailed herein provide a comprehensive framework for the systematic investigation and validation of these hypothesized mechanisms.

Introduction

This compound is a 12-carbon monounsaturated fatty acid. While its specific biological roles are not yet fully elucidated, the broader class of medium-chain fatty acids (MCFAs) and monounsaturated fatty acids (MUFAs) are known to be important signaling molecules and metabolic regulators. MCFAs are readily absorbed and metabolized, serving as a rapid energy source. MUFAs play crucial roles in maintaining cell membrane fluidity and have been implicated in various signaling pathways that govern inflammation, metabolism, and cell proliferation.

This technical guide proposes a hypothesized mechanism of action for this compound, focusing on three primary areas of cellular activity commonly associated with fatty acids:

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are key regulators of lipid and glucose metabolism. Many fatty acids act as natural ligands for PPARs.

  • Modulation of AMP-Activated Protein Kinase (AMPK) Signaling: AMPK is a central energy sensor in cells that, when activated, promotes catabolic processes to generate ATP.

  • Anti-Inflammatory Effects: Certain unsaturated fatty acids can exert anti-inflammatory effects by modulating inflammatory signaling pathways such as NF-κB and MAPK.

Hypothesized Mechanism of Action

Based on the activities of other medium-chain and monounsaturated fatty acids, we hypothesize that this compound may exert its cellular effects through the following interconnected pathways:

PPAR Activation

This compound is predicted to act as a ligand for PPARs, particularly PPARα and PPARγ. Upon binding, it may induce a conformational change in the receptor, leading to the transcription of target genes involved in fatty acid oxidation, lipid transport, and improved insulin sensitivity.

AMPK Activation

This compound may activate AMPK, leading to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC). This would inhibit fatty acid synthesis and promote fatty acid oxidation, thereby contributing to cellular energy homeostasis.

Anti-Inflammatory Signaling

Through the modulation of PPAR and/or AMPK pathways, this compound may inhibit pro-inflammatory signaling cascades. This could involve the suppression of NF-κB activation and the downregulation of pro-inflammatory cytokine production.

Data Presentation: Framework for Quantitative Analysis

The following tables are templates for summarizing quantitative data from the experimental protocols described in Section 4.

Table 1: Effect of this compound on PPARα and PPARγ Activation

Treatment GroupConcentration (µM)PPARα Activation (Fold Change vs. Vehicle)PPARγ Activation (Fold Change vs. Vehicle)
Vehicle Control-1.0 ± 0.11.0 ± 0.1
This compound10Value ± SDValue ± SD
This compound50Value ± SDValue ± SD
This compound100Value ± SDValue ± SD
Positive Control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)1Value ± SDValue ± SD

Table 2: Effect of this compound on AMPK and ACC Phosphorylation

Treatment GroupConcentration (µM)p-AMPK/Total AMPK Ratio (Fold Change vs. Vehicle)p-ACC/Total ACC Ratio (Fold Change vs. Vehicle)
Vehicle Control-1.0 ± 0.11.0 ± 0.1
This compound10Value ± SDValue ± SD
This compound50Value ± SDValue ± SD
This compound100Value ± SDValue ± SD
Positive Control (e.g., AICAR)500Value ± SDValue ± SD

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Macrophages

Treatment GroupConcentration (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)
Vehicle Control-Value ± SDValue ± SDValue ± SD
LPS (100 ng/mL)-Value ± SDValue ± SDValue ± SD
LPS + this compound10Value ± SDValue ± SDValue ± SD
LPS + this compound50Value ± SDValue ± SDValue ± SD
LPS + this compound100Value ± SDValue ± SDValue ± SD

Experimental Protocols

PPARα and PPARγ Luciferase Reporter Assay

This assay quantitatively measures the activation of PPARα and PPARγ by this compound in a cell-based system.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into 96-well plates at a density of 2 x 10^4 cells/well.

    • Co-transfect cells with a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter plasmid containing a PPAR response element (PPRE), and a Renilla luciferase control vector for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with DMEM containing 0.5% FBS.

    • Prepare stock solutions of this compound in ethanol or DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM), a vehicle control, and a positive control agonist (e.g., 1 µM GW7647 for PPARα, 1 µM Rosiglitazone for PPARγ).

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize firefly luciferase activity to Renilla luciferase activity for each well.

    • Calculate the fold activation by dividing the normalized luciferase activity of treated cells by that of the vehicle control.

Western Blot for AMPK and ACC Phosphorylation

This protocol detects the phosphorylation status of AMPK and its downstream target ACC as an indicator of AMPK activation.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate growth medium.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours before treatment.

    • Treat cells with this compound (10, 50, 100 µM), a vehicle control, and a positive control (e.g., 500 µM AICAR) for a specified time (e.g., 1-2 hours).

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC.

Measurement of Pro-inflammatory Cytokines

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 macrophages in DMEM with 10% FBS.

    • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound (10, 50, 100 µM) or vehicle for 2 hours.

    • Stimulate the cells with 100 ng/mL LPS for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Compare the cytokine levels in this compound-treated groups to the LPS-only group.

Mandatory Visualizations

Hypothesized Signaling Pathways of this compound

Dodec_6_enoic_acid_pathway cluster_cytoplasm Cytoplasm D6A_ext This compound (extracellular) transporter Fatty Acid Transporter D6A_ext->transporter D6A_intra This compound (intracellular) transporter->D6A_intra AMPK AMPK D6A_intra->AMPK Activation PPAR PPARα/γ D6A_intra->PPAR Binding & Activation pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylation (Inhibition) IKK IKK pAMPK->IKK Inhibition pACC p-ACC (Inactive) ACC->pACC fatty_acid_syn ↓ Fatty Acid Synthesis pACC->fatty_acid_syn NFkB_I_IκB NF-κB-IκB IKK->NFkB_I_IκB Phosphorylates IκB NFkB NF-κB NFkB_I_IκB->NFkB Release pIκB p-IκB NFkB_I_IκB->pIκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IκB IκB PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding gene_expression Target Gene Expression PPRE->gene_expression fatty_acid_ox ↑ Fatty Acid Oxidation gene_expression->fatty_acid_ox insulin_sens ↑ Insulin Sensitivity gene_expression->insulin_sens pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nuc->pro_inflammatory_genes cytokines ↑ Pro-inflammatory Cytokines pro_inflammatory_genes->cytokines PPAR_Assay_Workflow start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells transfect Co-transfect with PPARExpression Vector, PPRE-Luciferase Reporter, and Renilla Control seed_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat cells with This compound, Vehicle, or Positive Control incubate1->treat incubate2 Incubate for 24 hours treat->incubate2 lyse Lyse cells incubate2->lyse measure Measure Firefly and Renilla Luciferase Activity lyse->measure analyze Normalize Firefly to Renilla and calculate Fold Activation measure->analyze end End analyze->end Western_Blot_Workflow start Start culture_cells Culture and treat cells with this compound start->culture_cells extract_protein Lyse cells and extract protein culture_cells->extract_protein quantify_protein Quantify protein concentration (BCA assay) extract_protein->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (5% BSA in TBST) transfer->block primary_ab Incubate with primary antibodies (e.g., p-AMPK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect with ECL substrate and image secondary_ab->detect analyze Quantify band intensity (Densitometry) detect->analyze end End analyze->end

Dodec-6-enoic Acid: A Technical Overview of a Novel Fatty Acid with Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic effects, signaling pathways, and specific experimental protocols for Dodec-6-enoic acid is exceptionally limited at the time of this report. This document, therefore, serves as a technical guide by summarizing the biological activities of structurally similar fatty acids, namely other C12 monounsaturated and saturated fatty acids, to extrapolate potential areas of investigation for this compound. The experimental protocols and signaling pathways described herein are based on established methods for fatty acid research and represent a hypothetical framework for the future study of this compound.

Introduction

This compound is a monounsaturated fatty acid with a 12-carbon chain and a single double bond at the sixth carbon position. While its saturated counterpart, lauric acid (dodecanoic acid), has been the subject of numerous studies, the biological activities of this compound remain largely uncharacterized. The position of the double bond in a fatty acid chain is a critical determinant of its three-dimensional structure and, consequently, its interaction with cellular receptors and enzymes. This structural nuance suggests that this compound may possess unique therapeutic properties distinct from other 12-carbon fatty acids. This whitepaper aims to provide a foundational resource for researchers by contextualizing the potential therapeutic avenues of this compound through the lens of its structural analogs and outlining a methodological approach for its investigation.

Potential Therapeutic Effects: An Extrapolation from Structurally Related Fatty Acids

Given the dearth of specific data on this compound, we turn to the known biological activities of other C12 fatty acids to infer potential therapeutic effects.

Anti-inflammatory and Immunomodulatory Potential

Unsaturated fatty acids are known to possess immunomodulatory properties.[1] Lauroleic acid (cis-9-dodecenoic acid), an isomer of this compound, is suggested to have anti-inflammatory properties, although this is not yet fully substantiated.[2] In contrast, the saturated C12 fatty acid, lauric acid, has been shown to induce inflammatory signaling in astrocytes.[3] This suggests that the presence and position of the double bond in the 12-carbon chain could be a key factor in determining the inflammatory response. Future research should investigate whether this compound exhibits pro- or anti-inflammatory effects, potentially through modulation of key inflammatory pathways such as NF-κB and MAPK.

Metabolic Regulation

Fatty acids are central players in metabolic signaling, often exerting their effects through the activation of peroxisome proliferator-activated receptors (PPARs).[4] Lauric acid has been shown to activate PPARα, a key regulator of fatty acid oxidation.[5] It is plausible that this compound could also function as a ligand for PPAR isoforms, thereby influencing lipid and glucose metabolism. Investigations into the ability of this compound to activate PPARα, PPARγ, and PPARδ are warranted to elucidate its potential role in metabolic diseases.

Table 1: Summary of Potential Therapeutic Effects and Underlying Mechanisms of C12 Fatty Acids

Fatty AcidPotential Therapeutic EffectPotential Mechanism of ActionKey Citations
This compound HypotheticalHypothetical-
Lauroleic acid (C12:1)Anti-inflammatoryNot well-defined[2]
Lauric acid (C12:0)Pro-inflammatory (in astrocytes), Metabolic RegulationNF-κB activation, PPARα activation[3][5]

Experimental Protocols for Investigating the Therapeutic Potential of this compound

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Assessment of Anti-inflammatory Activity
  • Objective: To determine if this compound can modulate the inflammatory response in vitro.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).

  • Methodology:

    • Cell Culture and Treatment: Culture cells to 80% confluency. Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

    • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 24 hours for cytokine measurements, shorter for signaling pathway analysis).

    • Measurement of Inflammatory Mediators:

      • Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent assay.

      • Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Analysis of Gene Expression: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.

  • Workflow Diagram:

    experimental_workflow_inflammation A Culture RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H RNA Extraction E->H I qRT-PCR H->I

    Figure 1: Experimental workflow for assessing anti-inflammatory effects.

Analysis of NF-κB Signaling Pathway
  • Objective: To determine if this compound inhibits LPS-induced NF-κB activation.

  • Methodology:

    • Nuclear Translocation of p65: Treat cells as described above for a shorter duration (e.g., 30-60 minutes). Prepare nuclear and cytoplasmic extracts. Analyze the levels of the NF-κB p65 subunit in each fraction by Western blotting.

    • Phosphorylation of IκBα: Treat cells for a shorter time (e.g., 15-30 minutes). Analyze the phosphorylation status of IκBα in whole-cell lysates by Western blotting using an antibody specific for phospho-IκBα.

    • NF-κB Reporter Assay: Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites. Treat cells with this compound and then stimulate with LPS. Measure luciferase activity to quantify NF-κB transcriptional activity.

  • Signaling Pathway Diagram:

    nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Releases IkBa_p p-IκBα IkBa_p65_p50->IkBa_p Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates Dodec_6_enoic_acid This compound (Hypothetical Inhibition) Dodec_6_enoic_acid->IKK DNA DNA p65_p50_nuc->DNA Binds Proinflammatory_genes Pro-inflammatory Gene Expression DNA->Proinflammatory_genes Induces

    Figure 2: Hypothetical inhibition of the NF-κB signaling pathway.

Assessment of PPAR Activation
  • Objective: To determine if this compound can activate PPARα and/or PPARγ.

  • Methodology:

    • PPAR Reporter Assay: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPAR expression vector (e.g., for PPARα or PPARγ) and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving a luciferase gene. Treat the cells with this compound and known PPAR agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as positive controls. Measure luciferase activity.

    • qRT-PCR for Target Gene Expression: Treat cells expressing PPARs (e.g., hepatocytes for PPARα, adipocytes for PPARγ) with this compound. Analyze the mRNA expression of known PPAR target genes (e.g., CPT1A, ACOX1 for PPARα; FABP4, LPL for PPARγ).

  • Logical Relationship Diagram:

    ppar_activation_logic Dodec_acid This compound PPAR PPARα / PPARγ Dodec_acid->PPAR Binds and Activates (Hypothetical) PPRE PPRE (in target gene promoter) PPAR->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE Gene_expression Target Gene Expression (e.g., CPT1A, FABP4) PPRE->Gene_expression Regulates Metabolic_effects Metabolic Effects (e.g., Fatty Acid Oxidation, Adipogenesis) Gene_expression->Metabolic_effects

    Figure 3: Logical flow of hypothetical PPAR activation.

Conclusion and Future Directions

This compound represents a scientifically uncharted territory with the potential for novel therapeutic applications. Based on the activities of its structural isomers, promising avenues for investigation include its role in inflammation and metabolic regulation. The experimental frameworks provided in this whitepaper offer a starting point for a systematic characterization of this fatty acid. Elucidating the biological functions of this compound will not only fill a significant gap in our understanding of fatty acid signaling but may also pave the way for the development of new therapeutic agents for a range of diseases. Future in vivo studies will be crucial to validate in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

Dodec-6-enoic Acid as a Signaling Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of fatty acid signaling in bacteria, with a specific focus on the dodecenoic acid family. While information regarding dodec-6-enoic acid as a signaling molecule is currently limited in scientific literature, this paper leverages the well-characterized signaling pathway of its isomer, cis-2-dodecenoic acid (also known as Burkholderia Diffusible Signal Factor or BDSF), as a representative model. This guide is intended for researchers, scientists, and drug development professionals interested in bacterial quorum sensing and the role of fatty acid signaling molecules. We present a detailed description of the BDSF signaling pathway, relevant quantitative data, experimental protocols, and visualizations to facilitate a comprehensive understanding of this important class of signaling molecules.

Introduction: The Scarcity of Data on this compound

An extensive review of the current scientific literature reveals a notable lack of specific data on this compound as a signaling molecule. While its chemical properties are documented, its role in biological signaling pathways, its potential receptors, and its physiological effects remain largely uncharacterized. In contrast, other isomers of dodecenoic acid have been identified as crucial signaling molecules in various biological processes, particularly in bacterial communication.

Fatty acids are increasingly recognized for their role as signaling molecules in addition to their function as building blocks for biological membranes.[1] In bacteria, these molecules can act as "kill switches" for virulence by inactivating membrane-bound sensor kinases, thereby initiating phosphorylation cascades that regulate the expression of virulence factors.[1]

Given the limited information on this compound, this guide will focus on a closely related and extensively studied isomer, cis-2-dodecenoic acid, to provide a framework for understanding the potential signaling roles of the broader dodecenoic acid family.

cis-2-Dodecenoic Acid (BDSF): A Model for Dodecenoic Acid Signaling

cis-2-Dodecenoic acid, also known as Burkholderia Diffusible Signal Factor (BDSF), is a well-established quorum-sensing (QS) signal molecule in the Gram-negative bacterium Burkholderia cenocepacia, an opportunistic human pathogen.[2][3][4] BDSF belongs to the Diffusible Signal Factor (DSF) family of quorum sensing signals, which are typically cis-2-unsaturated fatty acids.[5][6] These signals regulate a variety of biological functions, including biofilm formation, motility, and virulence.[3][7]

The BDSF signaling pathway in B. cenocepacia is a complex system that integrates information about cell population density to regulate gene expression. A key component of this pathway is the second messenger molecule, cyclic dimeric guanosine monophosphate (c-di-GMP), which is a ubiquitous bacterial signaling molecule involved in controlling biofilm formation, motility, and virulence.[8][9]

The central elements of the BDSF signaling pathway are:

  • RpfFBc: The synthase responsible for the production of BDSF.[4]

  • RpfR: A receptor protein that contains Per/Arnt/Sim (PAS), GGDEF, and EAL domains. RpfR is the sensor for BDSF.[4]

  • GtrR: A regulator protein that forms a complex with RpfR.[3]

  • Cyclic di-GMP: A second messenger whose intracellular levels are modulated by the BDSF-RpfR interaction.[3][4]

The signaling cascade can be summarized as follows:

  • BDSF Synthesis: When the bacterial population reaches a certain density, the synthase RpfFBc produces BDSF.

  • Signal Perception: BDSF binds to the PAS domain of the receptor protein RpfR.[4]

  • c-di-GMP Degradation: The binding of BDSF to RpfR stimulates the phosphodiesterase activity of the EAL domain of RpfR, leading to the degradation of intracellular c-di-GMP.[3][4]

  • Gene Regulation: In the absence of BDSF, c-di-GMP binds to the RpfR-GtrR complex, inhibiting its ability to control gene expression. When BDSF binds to RpfR and c-di-GMP is degraded, the RpfR-GtrR complex is activated and can then bind to target gene promoters, leading to the expression of virulence genes.[3]

BDSF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane BDSF cis-2-Dodecenoic Acid (BDSF) RpfR RpfR BDSF->RpfR Binds RpfF RpfF Synthase RpfF->BDSF Synthesis c_di_GMP c_di_GMP RpfR->c_di_GMP Degrades RpfR_GtrR RpfR_GtrR c_di_GMP->RpfR_GtrR Inhibits Virulence_Genes Virulence_Genes RpfR_GtrR->Virulence_Genes Activates GtrR GtrR

Quantitative Data

While specific quantitative data for this compound signaling is unavailable, studies on the BDSF system in B. cenocepacia have provided quantitative insights into the effects of this signaling pathway. The intracellular levels of c-di-GMP are a key quantitative measure of pathway activation.

Condition Relative Intracellular c-di-GMP Level Reference
Wild Type B. cenocepaciaBaseline[10]
rpfR Mutant3.9-fold increase compared to wild type[10]
rpfF Mutant3.4-fold increase compared to wild type[10]

Table 1: Relative intracellular c-di-GMP levels in B. cenocepacia mutants compared to wild type.

These data demonstrate the negative regulatory role of both the BDSF synthase (RpfF) and the receptor (RpfR) on the intracellular concentration of the second messenger c-di-GMP.[10]

Experimental Protocols

The study of fatty acid signaling molecules like dodecenoic acids involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

A common method to screen for and quantify quorum sensing activity is through the use of reporter strains.

Objective: To determine if a test compound (e.g., this compound) can induce a quorum sensing response.

Materials:

  • Reporter bacterial strain (e.g., Vibrio campbellii which exhibits bioluminescence regulated by QS).[11]

  • Luria-Bertani (LB) medium or other suitable growth medium.

  • Test compound stock solution (dissolved in a suitable solvent like DMSO).

  • 96-well microtiter plates.

  • Plate reader capable of measuring both optical density (OD) and luminescence.

Protocol:

  • Grow the reporter strain overnight in LB medium at the appropriate temperature with shaking.

  • Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

  • In a 96-well plate, add serial dilutions of the test compound. Include a no-treatment control and a solvent control.

  • Inoculate each well with the diluted reporter strain culture.

  • Incubate the plate at the optimal growth temperature.

  • Measure OD600 and luminescence at regular intervals.

  • Analyze the data to determine the effect of the test compound on the QS-regulated phenotype (e.g., luminescence) relative to bacterial growth (OD600).

QS_Bioassay_Workflow Start Start Prepare_Culture Prepare Reporter Bacterial Culture Start->Prepare_Culture Inoculate Inoculate Plate with Culture Prepare_Culture->Inoculate Prepare_Plate Prepare 96-well Plate with Test Compounds Prepare_Plate->Inoculate Incubate Incubate Plate Inoculate->Incubate Measure Measure OD600 and Luminescence Incubate->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Objective: To measure the effect of a signaling molecule on the intracellular concentration of c-di-GMP.

Materials:

  • Bacterial cultures grown under specific conditions (e.g., with and without the signaling molecule).

  • Extraction buffer (e.g., acetonitrile/methanol/water mixture).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • c-di-GMP standard.

Protocol:

  • Grow bacterial cultures to the desired cell density.

  • Harvest the cells by centrifugation at a low temperature.

  • Quench metabolism by resuspending the cell pellet in a cold extraction buffer.

  • Lyse the cells (e.g., by sonication or bead beating).

  • Remove cell debris by centrifugation.

  • Analyze the supernatant for c-di-GMP content using a validated LC-MS/MS method.

  • Quantify the c-di-GMP concentration by comparing the peak area to a standard curve.

  • Normalize the c-di-GMP concentration to the total protein content or cell number.

Implications for Drug Development

The elucidation of fatty acid signaling pathways, such as the BDSF system, opens up new avenues for the development of novel antimicrobial agents. Targeting these quorum-sensing systems can disrupt bacterial communication and virulence, potentially offering an alternative to traditional antibiotics. Strategies could include:

  • Inhibition of signal synthesis: Developing molecules that block the activity of synthases like RpfF.

  • Receptor antagonism: Designing molecules that bind to the receptor (e.g., RpfR) without activating the downstream signaling cascade.

  • Signal degradation: Utilizing enzymes that can degrade the signaling molecule.

Conclusion

While this compound itself is not yet established as a signaling molecule, the detailed understanding of its isomer, cis-2-dodecenoic acid (BDSF), provides a valuable blueprint for future research in this area. The BDSF signaling pathway, with its intricate regulation of c-di-GMP levels, highlights the crucial role of fatty acids in bacterial communication and virulence. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to explore the signaling potential of this compound and other related fatty acids, ultimately contributing to the discovery of new therapeutic strategies against bacterial infections.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dodec-6-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of dodec-6-enoic acid, a monounsaturated fatty acid. The synthesis is achieved through a Wittig reaction, a reliable method for forming a carbon-carbon double bond at a specific position. These protocols are intended for use by qualified professionals in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of this compound can be efficiently achieved via a Wittig reaction. This method involves the reaction of an aldehyde with a phosphorus ylide, which is generated in situ from a phosphonium salt. For the synthesis of this compound, heptanal and (5-carboxypentyl)triphenylphosphonium bromide are selected as the key starting materials. This strategy allows for the precise placement of the double bond at the C-6 position. The resulting product can be a mixture of (Z) and (E) isomers, which can be used as a mixture or separated depending on the downstream application.

Experimental Protocols

Synthesis of (6Z/E)-Dodec-6-enoic Acid via Wittig Reaction

This protocol outlines the synthesis of this compound from heptanal and (5-carboxypentyl)triphenylphosphonium bromide.

Materials:

  • (5-Carboxypentyl)triphenylphosphonium bromide

  • Heptanal

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Condenser

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

Step 1: Ylide Generation

  • In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add sodium hydride (1.05 equivalents) carefully.

  • Add anhydrous DMSO to the flask and stir the suspension.

  • In a separate flask, dissolve (5-carboxypentyl)triphenylphosphonium bromide (1.0 equivalent) in anhydrous DMSO.

  • Slowly add the phosphonium salt solution to the sodium hydride suspension at room temperature.

  • Heat the reaction mixture to 50°C and stir for 1 hour. The formation of the deep red ylide indicates the reaction is proceeding.

Step 2: Wittig Reaction

  • Cool the ylide solution to room temperature.

  • Dissolve heptanal (1.0 equivalent) in anhydrous THF.

  • Add the heptanal solution dropwise to the ylide solution via an addition funnel over 30 minutes.

  • Allow the reaction mixture to stir at room temperature overnight (12-16 hours).

Step 3: Work-up and Purification

  • Pour the reaction mixture into a beaker of ice water and acidify to pH 3-4 with 1M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford this compound.

Data Presentation

Expected Yields
Reaction StepTypical Yield RangeNotes
Wittig Reaction & Purification60-80%Yields can vary based on the purity of reagents and reaction conditions.
Spectroscopic Data (Representative)

The following table summarizes representative spectroscopic data for long-chain monounsaturated fatty acids, which are expected to be similar to this compound.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 500 MHz) δ (ppm)5.30-5.45 (m, 2H, -CH=CH-), 2.35 (t, 2H, -CH₂-COOH), 2.00-2.10 (m, 4H, -CH₂-CH=CH-CH₂-), 1.60-1.70 (m, 2H, -CH₂-CH₂-COOH), 1.20-1.40 (m, 10H, -(CH₂)₅-), 0.85-0.95 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm)~180.0 (C=O), ~130.0 (-CH=CH-), ~34.0 (-CH₂-COOH), ~32.0, ~29.0, ~27.0, ~25.0, ~22.5 (aliphatic CH₂), ~14.0 (-CH₃)
Mass Spectrometry (EI-MS) m/zMolecular Ion [M]⁺: 198.16. Fragmentation pattern will show characteristic losses of alkyl fragments. The most abundant fragments are often observed at m/z 74 and 87 for the methyl ester derivative.[1]

Visualization

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of this compound via Wittig Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Heptanal Heptanal Wittig_Reaction Wittig Reaction (THF) Heptanal->Wittig_Reaction Phosphonium_Salt (5-Carboxypentyl)triphenylphosphonium bromide Ylide_Formation Ylide Generation (NaH, DMSO) Phosphonium_Salt->Ylide_Formation Ylide_Formation->Wittig_Reaction Extraction Aqueous Work-up & Extraction Wittig_Reaction->Extraction Purification Column Chromatography Extraction->Purification Dodec-6-enoic_Acid This compound Purification->Dodec-6-enoic_Acid

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Extraction of Dodec-6-enoic Acid from Plant Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-6-enoic acid, a monounsaturated medium-chain fatty acid (MCFA), is of growing interest in biomedical and pharmaceutical research. As a member of the C12 fatty acid family, it holds potential for various therapeutic applications due to the known physiological effects of MCFAs, which include rapid absorption and metabolism for energy, and roles in cellular signaling. This document provides detailed protocols for the extraction, derivatization, and analysis of dodecenoic acids from plant-based sources, with a specific focus on the seed oil of Lindera obtusiloba, a known source of C12:1 fatty acids. While the primary request was for this compound, available literature points to a high concentration of its isomer, cis-4-dodecenoic acid, in Lindera obtusiloba. The protocols outlined herein are applicable to this compound and can be adapted for other C12 mono-unsaturated fatty acid isomers.

Medium-chain fatty acids are not only metabolic substrates but also signaling molecules that can activate G-protein coupled receptors (GPCRs) such as FFAR1 (GPR40) and GPR84, influencing a range of physiological processes.[1][2] This makes the efficient extraction and quantification of specific MCFAs like this compound crucial for research into metabolic disorders, inflammatory diseases, and other conditions.

Data Presentation: Quantitative Analysis of Dodecenoic Acid in Plant Oils

The following table summarizes the known content of dodecenoic acid (C12:1) in the seed oil of Lindera obtusiloba. Data for this compound specifically is not widely available in the literature for most common plant oils.

Plant SourceScientific NameFatty AcidConcentration (% of total fatty acids)Analytical Method
Blunt-lobed Spice Bush SeedsLindera obtusilobacis-4-Dodecenoic acid~35.7%GC-MS[3]

Experimental Protocols

This section provides a comprehensive workflow for the extraction and analysis of dodecenoic acids from plant seeds.

Diagram: Experimental Workflow

experimental_workflow Experimental Workflow for Dodecenoic Acid Extraction and Analysis start Plant Material (Lindera obtusiloba seeds) oil_extraction Step 1: Oil Extraction (Soxhlet Extraction with n-Hexane) start->oil_extraction transesterification Step 2: Transesterification (Base-Catalyzed Methylation) oil_extraction->transesterification fame_extraction Step 3: FAME Extraction (Liquid-Liquid Extraction with Hexane) transesterification->fame_extraction gcms_analysis Step 4: GC-MS Analysis fame_extraction->gcms_analysis data_analysis Step 5: Data Analysis (Quantification and Identification) gcms_analysis->data_analysis end Results data_analysis->end

Caption: A flowchart illustrating the key stages in the extraction and analysis of dodecenoic acid from plant seeds.

Protocol 1: Extraction of Oil from Lindera obtusiloba Seeds

This protocol describes the extraction of total lipids from plant seeds using a Soxhlet apparatus.

Materials:

  • Lindera obtusiloba seeds

  • Grinder or mill

  • Soxhlet extraction apparatus

  • Cellulose extraction thimbles

  • Round-bottom flask

  • Heating mantle

  • Rotary evaporator

  • n-Hexane (analytical grade)

  • Nitrogen gas cylinder

Procedure:

  • Sample Preparation: Dry the Lindera obtusiloba seeds in an oven at 60°C for 24 hours to reduce moisture content. Grind the dried seeds into a fine powder.

  • Soxhlet Extraction: a. Accurately weigh approximately 20 g of the ground seed powder and place it into a cellulose extraction thimble. b. Place the thimble into the main chamber of the Soxhlet extractor. c. Add 250 mL of n-hexane to a pre-weighed round-bottom flask. d. Assemble the Soxhlet apparatus and heat the flask using a heating mantle to a temperature that maintains a steady reflux of n-hexane (boiling point of n-hexane is ~69°C). e. Allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor arm runs clear.

  • Solvent Removal: a. After extraction, allow the apparatus to cool. b. Remove the round-bottom flask containing the oil-solvent mixture. c. Evaporate the n-hexane using a rotary evaporator at 40°C under reduced pressure. d. Dry the extracted oil under a gentle stream of nitrogen gas to remove any residual solvent.

  • Yield Determination: Weigh the round-bottom flask with the extracted oil and calculate the total oil yield as a percentage of the initial seed weight. Store the extracted oil at -20°C under a nitrogen atmosphere until further analysis.

Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol details the conversion of triglycerides in the extracted oil to their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Extracted plant oil

  • 2 M Potassium hydroxide (KOH) in methanol

  • n-Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reaction Setup: a. Weigh approximately 50 mg of the extracted oil into a glass vial. b. Add 2 mL of n-hexane to dissolve the oil. c. Add 1 mL of 2 M methanolic KOH solution.

  • Reaction: a. Cap the vial tightly and vortex vigorously for 2 minutes at room temperature. b. Allow the mixture to stand for 10 minutes to ensure phase separation. A lower glycerol layer and an upper hexane layer containing the FAMEs will form.

  • FAME Extraction and Washing: a. Carefully transfer the upper hexane layer to a new vial. b. Add 2 mL of saturated NaCl solution to the new vial, vortex for 30 seconds, and allow the phases to separate. c. Remove the lower aqueous layer.

  • Drying and Storage: a. Add a small amount of anhydrous sodium sulfate to the hexane layer to remove any residual water. b. Transfer the clear hexane solution containing the FAMEs to a clean GC vial. c. The sample is now ready for GC-MS analysis. If not analyzed immediately, store at -20°C under nitrogen.

Protocol 3: GC-MS Analysis of Dodecenoic Acid Methyl Ester

This protocol provides the parameters for the gas chromatography-mass spectrometry (GC-MS) analysis of the prepared FAMEs. A polar capillary column is recommended for the separation of fatty acid isomers.[4][5]

Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph
ColumnHighly polar cyanopropyl capillary column (e.g., Agilent J&W CP-Sil 88, 60 m x 0.25 mm ID, 0.20 µm film thickness)
Injection Volume1 µL
Injector Temperature250°C
Split Ratio50:1
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 100°C, hold for 2 min; ramp at 5°C/min to 240°C, hold for 15 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay5 min

Data Analysis:

  • Identification: Identify the dodecenoic acid methyl ester peak by comparing its mass spectrum with a reference library (e.g., NIST) and by its retention time relative to known standards. The methyl ester of this compound will have a molecular ion peak at m/z 212.

  • Quantification: The concentration of this compound can be determined using an internal standard method (e.g., with methyl heptadecanoate) or by area normalization, assuming the response factors for all FAMEs are similar.

Signaling Pathway

Diagram: Medium-Chain Fatty Acid Signaling via GPR84

Medium-chain fatty acids (MCFAs) with chain lengths from C9 to C14, which includes dodecenoic acid, are known agonists for the G-protein coupled receptor 84 (GPR84).[2][6] Activation of GPR84, particularly in immune cells like macrophages, triggers downstream signaling cascades that can modulate inflammatory responses.[7][8]

signaling_pathway MCFA Signaling via GPR84 Receptor cluster_membrane Cell Membrane GPR84 GPR84 Gi Gi GPR84->Gi activates Phagocytosis Phagocytosis GPR84->Phagocytosis enhances MCFA This compound (MCFA) MCFA->GPR84 binds & activates PLC PLC Gi->PLC activates Akt Akt Gi->Akt activates ERK ERK Gi->ERK activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB activates Akt->NFkB activates ERK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation

Caption: A simplified diagram of the GPR84 signaling pathway activated by medium-chain fatty acids (MCFAs).

References

Application Note: Analysis of Dodec-6-enoic Acid by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-6-enoic acid is a monounsaturated medium-chain fatty acid (MCFA) with potential significance in various biological processes. Accurate and reliable quantification of this analyte is crucial for research in metabolic pathways, biomarker discovery, and the development of therapeutic agents. Gas chromatography (GC) is a robust and widely adopted analytical technique for the separation and quantification of fatty acids.[1] Due to their inherent low volatility, fatty acids such as this compound require a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis.[2][3] This application note provides a comprehensive protocol for the analysis of this compound using gas chromatography coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).

The analytical workflow involves lipid extraction from the sample matrix, derivatization of the extracted fatty acids to FAMEs, and subsequent separation and detection by GC. The choice of a polar GC column is critical for achieving optimal separation of unsaturated fatty acid isomers.[4]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of unsaturated and medium-chain fatty acids and are applicable for the analysis of this compound.

1. Lipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method for total lipid extraction.

  • Materials:

    • Methanol

    • Dichloromethane

    • Butylated hydroxytoluene (BHT) (antioxidant)

    • Cell suspension or tissue homogenate

  • Procedure:

    • To 200 µL of cell suspension (approximately 0.1 x 10⁶ cells) or tissue homogenate, add 500 µL of ice-cold methanol and 250 µL of dichloromethane.

    • To prevent oxidation, add 50 µg of BHT.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge to facilitate phase separation.

    • Carefully transfer the lower organic layer, which contains the lipids, to a new glass tube.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol utilizes boron trifluoride (BF₃) in methanol for the esterification of the extracted fatty acids.

  • Materials:

    • Extracted lipid sample

    • Hexane

    • 14% Boron trifluoride-methanol (BF₃-methanol) solution

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate

    • Reacti-Vials™ or other suitable reaction vessels

  • Procedure:

    • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

    • Add 1 mL of hexane and 0.5 mL of 14% BF₃-methanol solution to the dried lipid residue.

    • Cap the vial securely and heat at 50-60 °C for 30 minutes.

    • After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis

The following tables summarize typical GC-FID and GC-MS parameters for the analysis of FAMEs. These are general parameters and may require optimization for specific instruments and applications.

Table 1: Typical GC-FID Parameters for FAME Analysis

ParameterValue
GC System A gas chromatograph equipped with a flame ionization detector (FID)
Column Highly polar capillary column (e.g., DB-FATWAX UI, TRACE™ TR-FAME)
Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Oven Program Initial Temperature: 100 °C, hold for 2 min
Ramp: 10 °C/min to 240 °C, hold for 15 min
Detector FID, 260 °C

Table 2: Typical GC-MS Parameters for FAME Analysis

ParameterValue
GC System A gas chromatograph coupled to a mass spectrometer
Column Non-polar or mid-polar capillary column (e.g., DB-5ms)
Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Splitless, 250 °C
Injection Volume 1 µL
Oven Program Initial Temperature: 50 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Ion Source Temp.230 °C
Quadrupole Temp.150 °C

Quantitative Data

Quantitative analysis is performed by comparing the peak area of the this compound methyl ester to a calibration curve prepared from a certified reference standard. The use of an internal standard is recommended for improved accuracy and precision. Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following table provides representative data for similar C12 fatty acid methyl esters. Retention times are highly dependent on the specific GC conditions and column used.[5][6]

Table 3: Representative Quantitative Data for C12 FAMEs

CompoundRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Dodecanoic acid, methyl ester (Lauric acid methyl ester)~11-14Typically in the low ng/mL rangeTypically in the mid-to-high ng/mL range
This compound, methyl esterEstimated to be similar to or slightly longer than the saturated analogue on a polar columnExpected to be in the low ng/mL rangeExpected to be in the mid-to-high ng/mL range

Note: The provided data is for illustrative purposes and should be determined experimentally for the specific analytical method being used.

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for the GC analysis of this compound.

MCFA_Signaling_Pathway cluster_liver Hepatocyte cluster_effects Metabolic Effects MCFA Medium-Chain Fatty Acids (e.g., this compound) CREBH CREBH Activation MCFA->CREBH activates FGF21_Expression FGF21 Gene Expression CREBH->FGF21_Expression induces FGF21_Secretion FGF21 Secretion FGF21_Expression->FGF21_Secretion leads to Reduced_Steatosis Reduced Hepatic Steatosis FGF21_Secretion->Reduced_Steatosis Improved_Glucose_Tolerance Improved Glucose Tolerance FGF21_Secretion->Improved_Glucose_Tolerance

Figure 2: A generalized signaling pathway for medium-chain fatty acids (MCFAs). The specific role of this compound in this pathway requires further investigation.[4]

Conclusion

The gas chromatographic method detailed in this application note provides a robust framework for the qualitative and quantitative analysis of this compound. Proper sample preparation, including lipid extraction and derivatization to FAMEs, is essential for successful analysis. The provided GC parameters can serve as a starting point for method development, and should be optimized for the specific instrumentation used. The generalized signaling pathway illustrates a potential mechanism of action for MCFAs, highlighting an area for further research into the specific biological functions of this compound.

References

Application Note: Quantification of Dodec-6-enoic Acid using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-6-enoic acid is a monounsaturated fatty acid that may play a role in various biological processes. Accurate quantification of this molecule in biological matrices is essential for understanding its metabolic pathways, and potential therapeutic effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of fatty acids due to its high sensitivity, selectivity, and resolving power.[1] This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS after derivatization to its fatty acid methyl ester (FAME).

Due to the inherent polarity and low volatility of free fatty acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable compound, Methyl dodec-6-enoate, making it amenable to GC analysis.[1] This protocol covers sample preparation, lipid extraction, derivatization, GC-MS analysis, and data interpretation.

Experimental Protocols

Materials and Reagents
  • This compound standard (high purity)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of this compound

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

  • Nitrogen gas, high purity

  • Glassware: screw-cap test tubes with PTFE liners, pipettes, vials for GC-MS

Sample Preparation (from Plasma)
  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Transfer the plasma supernatant to a clean tube. For the analysis, use 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., 10 µL of a 1 mg/mL solution of Heptadecanoic acid in methanol) to the plasma sample.

Lipid Extraction (Folch Method)
  • To the 100 µL plasma sample containing the internal standard, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.

  • Add 0.5 mL of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex for another 1 minute and then centrifuge at 1,500 x g for 10 minutes.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean screw-cap test tube.

  • Dry the extracted lipid solution under a gentle stream of nitrogen gas at room temperature.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

  • Securely cap the tube and heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the tube.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC-MS vial for analysis.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters for the analysis of Methyl dodec-6-enoate.

ParameterValue
Gas Chromatograph
ColumnDB-23 or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay5 min

Data Presentation

Quantitative analysis of this compound is achieved by constructing a calibration curve using a series of standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Predicted Quantitative Data for Methyl dodec-6-enoate

Since experimental mass spectral data for Methyl dodec-6-enoate is not widely available, the following table provides predicted characteristic ions based on the fragmentation patterns of similar unsaturated fatty acid methyl esters. The retention time and detection limits are typical ranges observed for C12:1 FAMEs and should be experimentally determined.

AnalytePredicted Retention Time (min)Key Diagnostic Ions (m/z)Predicted Limit of Detection (LOD) (ng/mL)Predicted Limit of Quantification (LOQ) (ng/mL)
Methyl dodec-6-enoate10 - 15212 (M+), 181, 152, 113, 87, 74, 551 - 105 - 30

Note: The molecular ion (M+) at m/z 212 may be of low abundance or absent in EI spectra. The ion at m/z 74 is the characteristic McLafferty rearrangement product for FAMEs. Other fragments result from cleavage along the hydrocarbon chain.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Lipid Extraction cluster_Derivatization Derivatization cluster_Analysis Analysis Plasma_Sample Plasma Sample (100 µL) Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Folch_Extraction Folch Extraction (Chloroform:Methanol 2:1) Spike_IS->Folch_Extraction Phase_Separation Phase Separation Folch_Extraction->Phase_Separation Collect_Organic_Layer Collect Organic Layer Phase_Separation->Collect_Organic_Layer Dry_Extract Dry Extract under N2 Collect_Organic_Layer->Dry_Extract Add_BF3 Add BF3-Methanol Dry_Extract->Add_BF3 Heat_60C Heat at 60°C for 30 min Add_BF3->Heat_60C Extract_FAMEs Extract FAMEs with Hexane Heat_60C->Extract_FAMEs Dry_Hexane Dry Hexane Layer Extract_FAMEs->Dry_Hexane GCMS_Analysis GC-MS Analysis Dry_Hexane->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for the quantification of this compound.

Plausible Signaling Pathway

While the specific signaling pathways involving this compound are not well-elucidated, many fatty acids are known to induce apoptosis through the mitochondrial pathway.[2][3] The following diagram illustrates a generalized pathway of fatty acid-induced apoptosis.

Fatty_Acid_Apoptosis_Pathway FA This compound Bax Bax FA->Bax Bcl2 Bcl-2 FA->Bcl2 Mito Mitochondrion CytC Cytochrome c release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized fatty acid-induced apoptosis pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using GC-MS. The described methods for sample preparation, lipid extraction, and derivatization are robust and can be adapted for various research needs. The provided GC-MS parameters and predicted quantitative data serve as a strong starting point for method development and validation. The visualization of the experimental workflow and a plausible signaling pathway offers a clear overview for researchers in the field.

References

Application Note: Derivatization of Dodec-6-enoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of fatty acids. However, free fatty acids like dodec-6-enoic acid possess low volatility and contain polar carboxyl groups that can interact with the GC column's stationary phase.[1][2] This interaction often leads to poor chromatographic performance, characterized by broad, tailing peaks and inaccurate quantification.[2][3]

To overcome these challenges, chemical derivatization is an essential sample preparation step.[1][4][5] This process converts the polar carboxyl group into a less polar, more volatile, and thermally stable ester or silyl derivative.[1][6] This modification neutralizes the polar functional group, improving peak shape and allowing for effective separation based on properties like boiling point and degree of unsaturation.[1] The most common derivatization techniques for fatty acids are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.[1][7]

This document provides detailed protocols for the primary methods of derivatizing this compound for GC-MS analysis, presents quantitative data in a comparative format, and illustrates the workflows and chemical reactions involved.

Derivatization Strategies

The selection of a derivatization strategy depends on the sample matrix, required sensitivity, and the presence of other lipids. The three most common and effective methods are acid-catalyzed esterification, silylation, and pentafluorobenzyl esterification for high-sensitivity applications.

  • Esterification (FAME Synthesis): This is the most widely used method for fatty acid analysis.[1][8] It involves converting the carboxylic acid to a methyl ester. This can be achieved through acid- or base-catalyzed reactions.[1][7] Acid-catalyzed methods, such as those using boron trifluoride (BF₃)-methanol or methanolic HCl, are capable of esterifying free fatty acids and transesterifying acylglycerols simultaneously.[1][7]

  • Silylation (TMS Ester Synthesis): Silylation is another common technique where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are highly effective.[1][2] This method is known for producing stable derivatives but requires anhydrous (moisture-free) conditions.[1][4]

  • Pentafluorobenzyl (PFB) Esterification: For applications requiring ultra-high sensitivity, derivatization with pentafluorobenzyl bromide (PFBBr) is the method of choice.[6][10][11] The resulting PFB esters are highly responsive in GC-MS systems using negative chemical ionization (NCI), allowing for the detection of trace amounts of fatty acids.[6][11]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the derivatization of this compound.

Protocol 1: Acid-Catalyzed Esterification with Boron Trifluoride (BF₃)-Methanol

This is a robust and widely used method for preparing FAMEs from various sample types.[1]

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube with a PTFE liner.[1] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[1]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the sample tube.[1]

  • Reaction: Tightly cap the tube and heat at 60-80°C for 60 minutes in a heating block or water bath.[1][2] The optimal time and temperature may require empirical determination for specific matrices.[2]

  • Cooling: After incubation, cool the tube to room temperature.

  • Extraction: Add 1 mL of water and 1-2 mL of a non-polar solvent like hexane or heptane to the tube.[1]

  • Phase Separation: Shake the tube vigorously for 30-60 seconds to ensure the FAMEs are partitioned into the organic layer. Centrifuge briefly if needed to achieve a clean separation of the layers.[1]

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean autosampler vial. Anhydrous sodium sulfate can be added to the new vial to remove any residual water.[2]

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation with BSTFA + TMCS

This protocol describes the formation of a trimethylsilyl (TMS) ester, a volatile derivative suitable for GC-MS analysis. This method is highly sensitive to moisture.[1]

Methodology:

  • Sample Preparation: Place the dried sample (e.g., 100 µL of an acid solution) into an autosampler vial.[2] Ensure the sample is completely free of water, as silylation reagents are moisture-sensitive.[1][4]

  • Reagent Addition: Add 50 µL of a suitable anhydrous solvent like pyridine or acetonitrile, followed by 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[2][12]

  • Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60-70°C for 60 minutes.[1][2][12]

  • Cooling & Dilution: Allow the vial to cool to room temperature. The sample can be analyzed directly or diluted with a solvent like ethyl acetate or dichloromethane to the desired concentration for injection.[1][12]

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 3: High-Sensitivity Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This method is ideal for trace-level quantification of fatty acids using GC-MS with negative chemical ionization.[6]

Methodology:

  • Sample Preparation: Place the dried sample extract in a 10 mm x 75 mm glass tube. Add any internal standards at this stage.[10]

  • Reagent Addition: Add 25 µL of 1% diisopropylethylamine in acetonitrile (as a catalyst) and 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile.[6][10]

  • Reaction: Cap the tubes, vortex, and let them stand at room temperature for 20 minutes.[6][10]

  • Drying: Dry the reaction mixture completely under a gentle stream of argon or in a vacuum concentrator (speedvac).[6][10]

  • Reconstitution: Dissolve the dried derivatized sample in 50 µL of iso-octane.[6][10]

  • Analysis: Inject 1 µL of the PFB-ester solution for GC-MS analysis.[10]

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters for the described derivatization protocols. These values serve as a general guideline and may be optimized for specific applications.

Table 1: Reaction Conditions for Derivatization Methods

ParameterAcid-Catalyzed Esterification (BF₃)Silylation (BSTFA)PFB Esterification (PFBBr)
Typical Sample Amount 1-25 mg[1]< 1 mg (e.g., 100 µL solution)[2]ng to µg quantities[6][10]
Primary Reagent 12-14% BF₃ in MethanolBSTFA + 1% TMCS1% PFBBr in Acetonitrile
Catalyst/Base BF₃ (internal)TMCS / PyridineDiisopropylethylamine
Reaction Temperature 60 - 80 °C[1][2]60 - 70 °C[1][2][12]Room Temperature (~20-25 °C)[6][10]
Reaction Time 60 minutes[1][2]60 minutes[1][12]20 minutes[6][10]
Primary Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) EsterPentafluorobenzyl (PFB) Ester

Table 2: Representative Performance Data for Fatty Acid Analysis via GC-MS

Note: Data for specific this compound derivatives were not available in the search results. The following values are representative for other fatty acids using these methods and provide an estimate of performance.

ParameterFAME DerivativeTMS DerivativePFB Derivative
Method GC-MS (EI)GC-MS (EI)GC-MS (NCI)
LOD (ng·mL⁻¹) 11.90 (for methyl stearate)[8]Generally low ng/mL rangeSub-pg on column possible
LOQ (ng·mL⁻¹) 1.29 - 5.10 mg L⁻¹ (general FAs)[13]Typically low ng/mL rangeLow pg on column possible
Recovery (%) 84 - 112%[3]>95% (typical)~95 - 100%[8]
Precision (RSD %) < 7.2%[8][14]< 10%< 10%

Visualizations: Workflows and Reactions

Diagrams help clarify the experimental processes and chemical transformations. The following are presented in DOT language for use with Graphviz.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Lipid Sample (e.g., containing this compound) dry Evaporate to Dryness (if aqueous) start->dry reagent Add Reagent & Catalyst (e.g., BF3-Methanol) dry->reagent react Heat Reaction (e.g., 60°C for 1 hr) reagent->react extract Liquid-Liquid Extraction (Hexane/Water) react->extract collect Collect Organic Layer extract->collect gcms Inject into GC-MS collect->gcms

Caption: General workflow for fatty acid derivatization and analysis.

G cluster_reactants cluster_products FA R-COOH (this compound) plus1 + MeOH CH₃OH (Methanol) catalyst BF₃ or H⁺ (Catalyst) FAME R-COOCH₃ (FAME Derivative) H2O H₂O catalyst->plus2

Caption: Reaction scheme for acid-catalyzed esterification (FAME formation).

G cluster_reactants FA R-COOH (this compound) plus1 + BSTFA BSTFA catalyst TMCS / Heat (Catalyst) catalyst->TMSEster

Caption: Reaction scheme for silylation using BSTFA (TMS ester formation).

Typical GC-MS Conditions

While optimal conditions vary, the following provides a typical starting point for the analysis of this compound derivatives.

  • GC System: Agilent 7890A or similar.[15]

  • MS System: Agilent 5975C or similar mass selective detector.[15]

  • Column: A polar capillary column is often used for FAME separation, such as a BPX-70 or a cyano-column. For general-purpose analysis of TMS or PFB esters, a low-bleed 5% phenyl-methylpolysiloxane column (e.g., SLB-5ms, DB-5ms, HP-5ms) is suitable.[3][15][16]

    • Example: 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injector: Split/splitless injector, typically at 260-280°C. A split ratio of 10:1 or 20:1 is common.[3][15]

  • Oven Temperature Program:

    • Initial temperature: 100°C.

    • Ramp 1: Increase at 10°C/min to 160°C.

    • Ramp 2: Increase at 3°C/min to 220°C, hold for 5 min.

    • Ramp 3: Increase at 10°C/min to 260°C, hold for 5 min.[3]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) for FAMEs and TMS esters; Negative Chemical Ionization (NCI) for PFB esters.

    • Ion Source Temperature: 200-250°C.[17][18]

    • Mass Range: Scan m/z 40-550.[15]

Conclusion

Chemical derivatization is an indispensable step for the accurate and sensitive analysis of this compound by GC-MS.[1]

  • Acid-catalyzed esterification to form FAMEs is a robust, cost-effective, and widely applicable method suitable for most routine analyses.[11]

  • Silylation offers an effective alternative, particularly when analyzing multiple classes of compounds simultaneously, but requires stringent anhydrous conditions.[4][19]

  • For applications demanding the highest sensitivity, such as in clinical research or trace analysis, PFB esterification coupled with NCI-MS detection provides superior performance.[6]

The choice of method should be guided by the specific analytical goals, sample complexity, and available instrumentation. The protocols and data provided herein offer a comprehensive guide for researchers to successfully derivatize and quantify this compound in their work.

References

Application Notes and Protocols for the Analysis of Dodec-6-enoic Acid by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dodec-6-enoic acid using high-performance liquid chromatography (HPLC) with UV and Evaporative Light Scattering Detection (ELSD), and by Liquid Chromatography-Mass Spectrometry (LC-MS), including methods for both underivatized and derivatized forms.

Introduction to this compound and Analytical Challenges

This compound (C12:1) is a monounsaturated fatty acid of interest in various fields of research, including metabolic studies and as a potential biomarker. Accurate and robust analytical methods are crucial for its quantification in diverse biological and pharmaceutical matrices.

The primary challenges in the analysis of this compound and other free fatty acids by liquid chromatography include:

  • Lack of a strong chromophore: Free fatty acids do not possess a suitable chromophore for sensitive UV detection at higher wavelengths. Analysis is often performed at low UV wavelengths (around 205 nm), which can suffer from baseline noise and interference from other molecules.

  • Poor ionization efficiency: In mass spectrometry, free fatty acids exhibit poor ionization in both positive and negative modes, leading to low sensitivity.

  • Volatility of shorter-chain fatty acids: Shorter-chain fatty acids like this compound can be more volatile than longer-chain counterparts, which can be a consideration for certain detector types like ELSD.[1][2]

To address these challenges, several chromatographic strategies have been developed, including the use of universal detectors like ELSD and derivatization to enhance both UV absorbance and ionization efficiency for LC-MS analysis.[3][4][5]

High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC is the most common approach for the separation of free fatty acids. The separation is based on the chain length and degree of unsaturation.[6] For this compound, a C12 fatty acid with one double bond, it will elute earlier than longer-chain fatty acids and saturated fatty acids of the same chain length.

HPLC with UV Detection

This method is suitable for the analysis of underivatized this compound, particularly when high sensitivity is not the primary requirement.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample containing this compound in the initial mobile phase or a compatible solvent like acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV/Vis or Photo Diode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to ensure the fatty acid is in its protonated form. A typical gradient could be:

      • Start at 70% acetonitrile.

      • Linearly increase to 100% acetonitrile over 15 minutes.

      • Hold at 100% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm.

Data Presentation:

ParameterTypical Value
Retention Time Dependent on the specific C18 column and gradient, but expected to be in the early to mid-part of the chromatogram.
Limit of Detection (LOD) In the low µg/mL range.
Limit of Quantitation (LOQ) In the low to mid µg/mL range.[7]
Linearity (r²) > 0.995
HPLC with Evaporative Light Scattering Detection (ELSD)

ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for fatty acids which lack a strong chromophore.[8] It is a mass-sensitive detector and provides a more uniform response for different fatty acids compared to low-wavelength UV.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like acetonitrile or methanol.

    • Ensure the final sample solvent is miscible with the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC system coupled to an ELSD.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water, often with a small amount of acid like 0.05% TFA.[1] A typical gradient:

      • Start at 80% methanol.

      • Linearly increase to 100% methanol over 10 minutes.

      • Hold at 100% methanol for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 35 °C.[1]

    • Evaporator (Drift Tube) Temperature: 40 °C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

Data Presentation:

ParameterTypical Value
Retention Time Dependent on the specific column and gradient.
LOD Low µg/mL range.
LOQ Low to mid µg/mL range. Shorter chain fatty acids like C12 may have higher LOQs due to volatility.[1][2]
Linearity (r²) > 0.99 (often requires a logarithmic transformation of both concentration and peak area).

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS offers high sensitivity and selectivity for the analysis of this compound. Due to the poor ionization of free fatty acids, derivatization is often employed to improve sensitivity.[4][5]

Underivatized this compound by LC-MS

This method is simpler as it avoids a derivatization step but may have lower sensitivity.

Experimental Protocol:

  • Sample Preparation:

    • Extract the fatty acids from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.

    • Reconstitute the dried extract in the initial mobile phase.

  • Instrumentation:

    • LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A C8 column may provide better peak shape for this medium-chain fatty acid.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.

    • Gradient: A typical gradient would start at 50-60% B and increase to 95-100% B over 10-15 minutes.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative.

    • Scan Mode: Selected Ion Monitoring (SIM) for [M-H]⁻ (m/z 197.15 for this compound) or full scan. For higher selectivity and sensitivity, Multiple Reaction Monitoring (MRM) can be used on a triple quadrupole instrument.

    • Capillary Voltage: 3.0-3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Presentation:

ParameterTypical Value
Retention Time Dependent on the specific column and gradient.
LOD ng/mL to sub-ng/mL range.
LOQ ng/mL range.
Linearity (r²) > 0.99
Derivatized this compound by LC-MS/MS

Derivatization of the carboxylic acid group can significantly enhance ionization efficiency, allowing for detection in positive ion mode with much greater sensitivity.[3][9] A common derivatizing agent is 2-picolylamine.

Experimental Protocol:

  • Derivatization Procedure (with 2-picolylamine):

    • To the dried sample extract, add 50 µL of a solution containing 2,2'-dipyridyl disulfide and triphenylphosphine in acetonitrile.

    • Add 50 µL of a 2-picolylamine solution in acetonitrile.

    • Incubate at 60 °C for 20 minutes.

    • Evaporate the solvent and reconstitute in the initial mobile phase.

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at a lower percentage of B (e.g., 20-30%) and ramp up to 95-100% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ of the derivatized this compound. The product ions will be specific fragments generated by collision-induced dissociation.

    • Capillary Voltage: 3.5 kV.

    • Source and Desolvation Temperatures: Optimized for the specific instrument.

Data Presentation:

ParameterTypical Value
Retention Time Dependent on the specific column and gradient.
LOD Sub-ng/mL to pg/mL range.
LOQ pg/mL to low ng/mL range.
Linearity (r²) > 0.99

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Column C18 Column Autosampler->Column Mobile Phase Gradient Detector UV or ELSD Column->Detector Data Data Acquisition Detector->Data

Caption: Experimental workflow for HPLC analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Derivatize Derivatization (Optional) Extract->Derivatize Reconstitute Reconstitute Extract->Reconstitute For Underivatized Derivatize->Reconstitute LC LC Separation (C8 or C18) Reconstitute->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometer (SIM or MRM) ESI->MS Data Data Analysis MS->Data

Caption: Workflow for LC-MS analysis of this compound.

References

Application Notes and Protocols for Dodec-6-enoic Acid in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-6-enoic acid (C12:1) is a monounsaturated medium-chain fatty acid (MCFA). While the biological roles of saturated MCFAs are increasingly understood, particularly in energy metabolism, the specific functions of their monounsaturated counterparts, such as this compound, remain an emerging area of research. These application notes provide a comprehensive overview of the potential uses of this compound in lipidomics studies, including detailed protocols for its analysis and hypothetical signaling pathways for further investigation.

Lipidomics, the large-scale study of lipids in biological systems, is a powerful tool for understanding the complex roles of lipids in health and disease. As a unique molecular entity, this compound may serve as a valuable tool for interrogating specific metabolic pathways and cellular signaling events. These notes are intended to guide researchers in designing and executing experiments to explore the biology of this and other monounsaturated MCFAs.

Potential Biological Significance and Applications

While specific research on this compound is limited, based on the known metabolism of other unsaturated fatty acids, several potential biological roles and applications in lipidomics can be postulated:

  • Energy Metabolism: Like other MCFAs, this compound is likely a substrate for mitochondrial β-oxidation, providing a source of cellular energy.[1][2][3][4] Studying its metabolic fate can provide insights into fatty acid utilization and energy homeostasis.

  • Biomarker Discovery: Altered levels of this compound in tissues or biofluids could be indicative of specific metabolic states or disease processes. Lipidomics profiling may reveal its potential as a biomarker for metabolic disorders.

  • Cell Signaling: Unsaturated fatty acids and their derivatives can act as signaling molecules, modulating various cellular processes.[2] Investigating the impact of this compound on cellular signaling pathways could uncover novel therapeutic targets.

  • Membrane Composition: Fatty acids are integral components of cellular membranes, influencing their fluidity and function. Incorporating this compound into in vitro models can help elucidate its effect on membrane biophysics.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS), a standard and robust method for fatty acid analysis.

Protocol 1: Extraction of Total Fatty Acids from Biological Samples

This protocol is applicable to various sample types, including cell cultures, plasma, and tissues.

Materials:

  • Biological sample (e.g., 1x10^6 cells, 100 µL plasma, or 10-20 mg tissue)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or other odd-chain fatty acid not present in the sample.

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Sodium hydroxide (NaOH) in methanol (0.5 M)

  • BF3-methanol (14%)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Homogenization (for tissues): Homogenize the tissue sample in methanol.

  • Lipid Extraction (Folch Method):

    • To the sample, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Add the internal standard.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

    • Add 0.5 M NaOH in methanol and heat at 100°C for 5 minutes.

    • Add 14% BF3-methanol and heat at 100°C for another 5 minutes.

    • Cool to room temperature and add hexane and saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution:

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane under nitrogen.

    • Reconstitute the FAMEs in a known volume of hexane for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound Methyl Ester

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

GC-MS Parameters (Example):

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min
Transfer Line Temp 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Data Analysis:

  • Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to an analytical standard.

  • Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard.

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data from a lipidomics study involving this compound. Note that these are illustrative examples.

Table 1: this compound Levels in Different Biological Samples (Example Data)

Sample TypeThis compound Concentration (µg/g or µg/mL) ± SD
Human Plasma1.5 ± 0.4
Mouse Liver3.2 ± 0.8
Adipose Tissue5.8 ± 1.2
Cultured Hepatocytes0.9 ± 0.2

Table 2: Relative Abundance of this compound in a Fatty Acid Profile (Example Data)

Fatty AcidRelative Abundance (%) ± SD
Palmitic acid (16:0)25.4 ± 3.1
Stearic acid (18:0)12.1 ± 1.5
Oleic acid (18:1n-9)30.2 ± 4.5
Linoleic acid (18:2n-6)15.7 ± 2.3
This compound (12:1) 0.8 ± 0.1
Other Fatty Acids15.8 ± 2.0

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical metabolic pathway for this compound and a typical experimental workflow for its study in lipidomics.

cluster_0 Mitochondrial Matrix Dodec-6-enoic_acid This compound (C12:1) Acyl_CoA_Synthetase Acyl-CoA Synthetase Dodec-6-enoic_acid->Acyl_CoA_Synthetase ATP -> AMP + PPi CoA-SH Dodec-6-enoyl_CoA Dodec-6-enoyl-CoA Acyl_CoA_Synthetase->Dodec-6-enoyl_CoA Beta_Oxidation β-Oxidation (multiple cycles) Dodec-6-enoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothetical metabolic fate of this compound via β-oxidation.

Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Total Lipid Extraction (Folch Method) Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs (BF3-Methanol) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Peak Integration, Identification) GCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis, Biomarker Identification) Statistical_Analysis->Biological_Interpretation

Caption: Experimental workflow for lipidomics analysis of this compound.

Conclusion

This compound represents an understudied component of the lipidome with potential roles in energy metabolism and cellular signaling. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate its biological significance. Further studies are warranted to fully elucidate the metabolic fate and functional roles of this and other monounsaturated medium-chain fatty acids, which may lead to the discovery of new biomarkers and therapeutic targets for a range of diseases.

References

Application Notes and Protocols for Dodec-6-enoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Dodec-6-enoic acid as a substrate in enzymatic assays. This document is intended to guide researchers in establishing in vitro assays to study enzymes that metabolize this medium-chain monounsaturated fatty acid, aiding in drug discovery and development efforts.

Introduction

This compound is a 12-carbon monounsaturated fatty acid. Its metabolism is primarily initiated by its activation to a coenzyme A (CoA) ester, a reaction catalyzed by acyl-CoA synthetases (ACS). The resulting Dodec-6-enoyl-CoA can then enter various metabolic pathways, including β-oxidation for energy production or potential further modification by enzymes such as fatty acid desaturases. Understanding the enzymatic processes involving this compound is crucial for elucidating its physiological roles and for the development of therapeutic agents targeting fatty acid metabolism.

Key Enzymes and Assays

Two primary enzyme classes are of interest when studying the metabolism of this compound:

  • Acyl-CoA Synthetases (ACS): These enzymes catalyze the ATP-dependent formation of a thioester bond between a fatty acid and coenzyme A. This "activation" step is essential for the subsequent metabolism of the fatty acid.

  • Fatty Acid Desaturases (e.g., Δ6-Desaturase): These enzymes introduce double bonds into the acyl chains of fatty acids. While typically associated with longer-chain fatty acids, some desaturases may exhibit activity towards medium-chain substrates like this compound.

Application Note 1: Acyl-CoA Synthetase (ACS) Assay

Principle

The activity of ACS is determined by measuring the formation of Dodec-6-enoyl-CoA. This can be achieved using a colorimetric or fluorometric assay that detects the consumption of CoA or the production of AMP or pyrophosphate. A common method involves a coupled enzyme reaction where the product, acyl-CoA, is oxidized by acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a sensitive probe.

Quantitative Data Summary

While specific kinetic parameters for this compound are not widely published, the following table provides representative data for medium-chain fatty acids with Acyl-CoA Synthetases to serve as a reference for assay development.

Fatty Acid SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Lauric Acid (12:0)Rat Liver Microsomes~10Not ReportedFictional Data for Illustration
Myristic Acid (14:0)Human ACSL15-15Not ReportedFictional Data for Illustration
Palmitic Acid (16:0)Pseudomonas aeruginosa11Not Reported[1]
Oleic Acid (18:1)Rat Liver8.97 (Ki for inhibitor)Not Reported[2]

Note: The kinetic parameters are highly dependent on the specific ACS isoform and experimental conditions.

Experimental Protocol: Colorimetric Acyl-CoA Synthetase Assay

This protocol is adapted for the use of this compound as a substrate.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (purified or as part of a cell lysate/microsomal fraction)

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • A suitable colorimetric probe (e.g., Amplex Red or a similar H₂O₂-sensitive dye)

  • Triton X-100

  • Potassium phosphate buffer (pH 7.4)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare fresh solutions of CoA, ATP, and other reagents in potassium phosphate buffer.

    • The final assay buffer should contain an appropriate concentration of Triton X-100 to ensure solubility of the fatty acid.

  • Assay Reaction:

    • Set up the reaction in a 96-well microplate.

    • To each well, add the following components in order:

      • Potassium phosphate buffer

      • Triton X-100

      • ATP

      • CoA

      • Acyl-CoA Oxidase

      • HRP

      • Colorimetric probe

      • This compound (substrate)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the Acyl-CoA Synthetase enzyme preparation.

    • Immediately begin monitoring the increase in absorbance at the appropriate wavelength in a kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound while keeping other components constant.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow

Acyl_CoA_Synthetase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare stock solutions: This compound, CoA, ATP, Enzymes, Probe add_reagents Add reagents to 96-well plate reagent_prep->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate with ACS pre_incubate->start_reaction measure Kinetic measurement of absorbance start_reaction->measure calc_velocity Calculate initial velocity (V₀) measure->calc_velocity plot_data Plot V₀ vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Workflow for Acyl-CoA Synthetase Assay

Application Note 2: Δ6-Desaturase Assay

Principle

The activity of Δ6-desaturase on this compound would result in the formation of Dodec-6,X-dienoic acid (where X is the position of the new double bond). The assay involves incubating the enzyme with radiolabeled or non-radiolabeled this compound (or its CoA ester) and then separating and quantifying the product. The use of radiolabeled substrates followed by separation via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is a common approach. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the fatty acid products after derivatization.

Quantitative Data Summary

Direct kinetic data for Δ6-desaturase with this compound is scarce. The table below includes data for a known Δ6-desaturase inhibitor, SC-26196, with longer-chain fatty acids, which can be used as a reference for inhibition studies.

InhibitorEnzymeSubstrateIC₅₀ (µM)Reference
SC-26196Human Δ6-DesaturaseLinoleic Acid (18:2n-6)0.2 - 0.4[3]
SC-26196Human Δ6-Desaturaseα-Linolenic Acid (18:3n-3)0.2 - 0.4[3]
Experimental Protocol: Δ6-Desaturase Assay using GC-MS

This protocol outlines a method to measure the conversion of this compound to its desaturated product.

Materials:

  • This compound

  • Δ6-Desaturase enzyme source (e.g., microsomes from cells expressing the enzyme)

  • NAD(P)H

  • Reaction buffer (e.g., phosphate buffer, pH 7.2)

  • Reagents for fatty acid extraction (e.g., hexane, isopropanol)

  • Derivatization agent (e.g., BF₃-methanol or trimethylsilylation reagent)

  • Internal standard (e.g., a C17 fatty acid)

  • GC-MS system with a suitable column for fatty acid methyl ester (FAME) analysis.

Procedure:

  • Enzymatic Reaction:

    • In a reaction tube, combine the reaction buffer, NAD(P)H, and the Δ6-desaturase enzyme preparation.

    • Add this compound to initiate the reaction.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid or a solvent mixture for extraction.

  • Fatty Acid Extraction and Derivatization:

    • Add the internal standard.

    • Extract the fatty acids from the reaction mixture using a suitable organic solvent system (e.g., hexane:isopropanol).

    • Evaporate the solvent under a stream of nitrogen.

    • Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF₃-methanol by heating at 100°C for 30 minutes.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS.

    • Use a temperature gradient program suitable for separating C12 fatty acids.

    • Identify the product (Dodec-6,X-dienoic acid methyl ester) based on its mass spectrum and retention time relative to the substrate and internal standard.

    • Quantify the product by comparing its peak area to that of the internal standard.

Enzymatic Reaction and Analysis Workflow

Desaturase_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Sample Preparation and Analysis setup_reaction Combine Buffer, NAD(P)H, and Enzyme add_substrate Add this compound setup_reaction->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction extract Extract Fatty Acids stop_reaction->extract derivatize Derivatize to FAMEs extract->derivatize gcms_analysis Analyze by GC-MS derivatize->gcms_analysis

Workflow for Δ6-Desaturase Assay

Signaling Pathways

The metabolic fate of Dodec-6-enoyl-CoA can influence various cellular signaling pathways.

Acyl-CoA Metabolism and Downstream Signaling

The activation of this compound to its CoA ester is a central point for its entry into cellular metabolism. Dodec-6-enoyl-CoA can be a substrate for β-oxidation, leading to the production of acetyl-CoA, which enters the Krebs cycle for ATP production. Alternatively, it may be incorporated into complex lipids or act as a signaling molecule itself, potentially influencing transcription factors like PPARs (Peroxisome Proliferator-Activated Receptors) that regulate lipid metabolism.

Acyl_CoA_Metabolism Dodec_6_enoic_acid This compound ACS Acyl-CoA Synthetase (ACS) Dodec_6_enoic_acid->ACS CoA, ATP Dodec_6_enoyl_CoA Dodec-6-enoyl-CoA ACS->Dodec_6_enoyl_CoA Beta_Oxidation β-Oxidation Dodec_6_enoyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Dodec_6_enoyl_CoA->Lipid_Synthesis Signaling Cellular Signaling (e.g., PPAR activation) Dodec_6_enoyl_CoA->Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle ATP ATP Krebs_Cycle->ATP

Metabolic Fate of this compound
Fatty Acid Desaturation Pathway

Should Dodec-6-enoyl-CoA be a substrate for a desaturase like Δ6-desaturase, it would be converted to a more unsaturated fatty acyl-CoA. This product could then have distinct downstream effects on membrane composition and cellular signaling compared to its monosaturated precursor. The regulation of desaturase activity is complex, involving transcriptional control by factors such as SREBPs (Sterol Regulatory Element-Binding Proteins) and PPARs.

Desaturase_Pathway Dodec_6_enoyl_CoA Dodec-6-enoyl-CoA Desaturase Δ6-Desaturase Dodec_6_enoyl_CoA->Desaturase Dienoyl_CoA Dodec-6,X-dienoyl-CoA Desaturase->Dienoyl_CoA Membrane_Lipids Incorporation into Membrane Lipids Dienoyl_CoA->Membrane_Lipids Signaling_Molecules Synthesis of Signaling Molecules Dienoyl_CoA->Signaling_Molecules SREBP SREBP SREBP->Desaturase Regulates Expression PPAR PPARα PPAR->Desaturase Regulates Expression

Potential Desaturation of Dodec-6-enoyl-CoA

References

Troubleshooting & Optimization

Technical Support Center: Dodec-6-enoic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Dodec-6-enoic acid extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete cell lysis or tissue homogenization.For tough tissues, consider cryogenic grinding. Ensure thorough homogenization using a suitable mechanical homogenizer (e.g., rotor-stator or bead beater).[1]
Inappropriate solvent choice.A mixture of chloroform and methanol (as in the Folch and Bligh & Dyer methods) is effective for a broad range of lipids, including medium-chain fatty acids.[1][2][3] For less toxic alternatives, a hexane/isopropanol mixture can be used, though it may be less efficient for more polar lipids.[1]
Insufficient solvent volume.To ensure complete extraction, use a solvent-to-tissue ratio of at least 20:1 (v/w).[1]
Inadequate number of extractions.To maximize the yield, perform at least two to three sequential extractions of the tissue homogenate.
Poor Reproducibility Inconsistent homogenization.Standardize the homogenization procedure, including time, speed, and equipment settings, to ensure uniformity across samples.[1]
Sample degradation.Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C to prevent enzymatic degradation and oxidation.[1] Work quickly and on ice during the extraction process.[1]
Formation of emulsions during liquid-liquid extraction.Gently swirl instead of vigorously shaking the separatory funnel.[4] The addition of brine (salting out) can also help break emulsions by increasing the ionic strength of the aqueous layer.[4]
Contamination of Extract Co-extraction of non-lipid components (e.g., proteins, carbohydrates).The Folch and Bligh & Dyer methods include a washing step with an aqueous salt solution (e.g., NaCl or KCl) to partition non-lipid contaminants into the upper aqueous phase.[3]
Presence of antioxidants (if added) in the final extract.If downstream applications are sensitive to antioxidants like BHT or BHA, they should be omitted, and the extraction should be performed under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Analyte Degradation Oxidation of the double bond in this compound.Add antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvents.[1] Store lipid extracts at -20°C or lower in an airtight container, protected from light.[1]
Enzymatic degradation.For plant tissues, a preliminary extraction with isopropanol can help deactivate lipolytic enzymes.[1] For all tissue types, immediate freezing after collection is crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for extracting this compound?

A1: The Folch and Bligh & Dyer methods are considered the gold standard for total lipid extraction and are highly effective for medium-chain fatty acids like this compound.[2][3] The choice between them may depend on the sample type and lipid content. The Folch method is often preferred for tissues with high fat content, while the Bligh & Dyer method is suitable for samples with lower lipid content and for cell suspensions.[1][5]

Q2: How does solvent polarity affect the extraction efficiency of this compound?

A2: Solvent polarity is a critical factor. This compound, being a fatty acid, has both a polar carboxylic acid head and a nonpolar hydrocarbon tail. A combination of polar and nonpolar solvents is typically most effective. For instance, the chloroform/methanol mixture in the Folch method can efficiently solubilize a wide range of lipids.[2][3] Using a solvent that is too nonpolar may not efficiently extract more polar complex lipids, while a solvent that is too polar may not effectively solubilize neutral lipids.

Q3: Can I use a safer alternative to chloroform for the extraction?

A3: Yes, less toxic alternatives to chloroform are available. A mixture of hexane and isopropanol is a commonly used substitute.[1] However, be aware that its extraction efficiency, particularly for more polar lipids, might differ from that of chloroform-based methods. It is advisable to validate the alternative solvent system for your specific sample type to ensure comparable yields.

Q4: How can I prevent the formation of an emulsion during liquid-liquid extraction?

A4: Emulsion formation is a common issue, especially with samples high in surfactant-like molecules such as phospholipids and proteins.[4] To prevent emulsions, you can:

  • Gently swirl the separatory funnel instead of vigorous shaking.[4]

  • Add a salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4]

  • Centrifugation can also be used to separate the layers more effectively.[4]

Q5: What are the best practices for sample storage before and after extraction?

A5: To ensure the integrity of this compound, proper storage is crucial:

  • Before Extraction: Immediately after collection, flash-freeze tissue samples in liquid nitrogen and store them at -80°C to minimize enzymatic activity and oxidation.[1]

  • After Extraction: Store the lipid extracts at -20°C or lower in a tightly sealed glass container, preferably under an inert atmosphere (like nitrogen or argon), and protected from light to prevent degradation.[1]

Experimental Protocols

Modified Folch Method for this compound Extraction

This method is suitable for a wide range of tissues and provides high recovery of total lipids.[6]

Materials:

  • Tissue sample

  • Chloroform-Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Homogenizer

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Weigh the tissue sample and homogenize it in a 20-fold volume of chloroform-methanol (2:1, v/v). For example, for 1g of tissue, use 20 mL of the solvent mixture.

  • Filtration: Filter the homogenate to remove solid particles.

  • Washing: Transfer the filtrate to a separatory funnel and add 0.2 volumes of 0.9% NaCl solution (e.g., for 20 mL of filtrate, add 4 mL of NaCl solution).

  • Phase Separation: Mix gently by inverting the funnel several times and then allow the phases to separate. Centrifugation at low speed can aid in this separation.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, into a clean flask.

  • Drying: Dry the chloroform extract over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Storage: Resuspend the lipid extract in a small volume of chloroform-methanol (2:1, v/v) and store at -20°C or below under a nitrogen atmosphere.[1]

Bligh & Dyer Method for this compound Extraction

This method is a rapid procedure suitable for samples with lower lipid content.[5][7][8]

Materials:

  • Sample (e.g., cell suspension, tissue homogenate)

  • Chloroform

  • Methanol

  • Distilled water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Initial Mixture: For 1 mL of aqueous sample, add 3.75 mL of a chloroform-methanol (1:2, v/v) mixture. Vortex thoroughly for 10-15 minutes.[5]

  • Addition of Chloroform: Add 1.25 mL of chloroform and vortex for 1 minute.[5]

  • Addition of Water: Add 1.25 mL of distilled water and vortex for another minute.[5]

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5-10 minutes to achieve a clear separation of the two phases.[8]

  • Collection: The lower phase is the chloroform layer containing the lipids. Carefully aspirate and collect this layer, avoiding the upper aqueous phase and the protein interface.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen.

  • Storage: Resuspend the dried lipids in a suitable solvent for downstream analysis and store at -20°C or below.

Signaling Pathway

While the specific signaling pathways for this compound are not extensively documented, related medium-chain fatty acids are known to act as signaling molecules. For instance, cis-2-dodecenoic acid is a quorum-sensing signal molecule in some bacteria, regulating virulence and biofilm formation.[9] The diagram below illustrates a generalized quorum-sensing pathway that could be analogous for this compound in certain biological contexts.

fatty_acid_signaling cluster_cell Bacterial Cell Fatty_Acid This compound (Signal Molecule) Receptor Membrane Receptor (e.g., RpfR) Fatty_Acid->Receptor Membrane Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Effector Effector Protein (e.g., c-di-GMP turnover) Signal_Transduction->Effector Gene_Expression Modulation of Gene Expression Effector->Gene_Expression Phenotype Virulence & Biofilm Formation Gene_Expression->Phenotype

Caption: Generalized fatty acid signaling pathway.

References

overcoming Dodec-6-enoic acid instability during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome instability issues encountered during the analysis of Dodec-6-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What makes this compound unstable during analysis?

A1: The primary cause of instability in this compound is the presence of a carbon-carbon double bond at the 6th position. This double bond makes the molecule susceptible to several degradation pathways:

  • Oxidation: The double bond is a prime target for oxidation by atmospheric oxygen or trace peroxides in solvents. This can form various oxidation products, such as hydroperoxides, which are unstable and can decompose into secondary products like aldehydes and ketones.[1][2][3] This process can be accelerated by heat, light, and the presence of metal ions.

  • Isomerization: The cis/trans configuration of the double bond can change, a process known as isomerization. This can be induced by heat, acid, or light, leading to the formation of different geometric isomers and causing multiple, difficult-to-resolve peaks in a chromatogram.[1][4]

  • Polarity Issues: The carboxylic acid group (-COOH) is highly polar and can form intermolecular hydrogen bonds. This leads to issues like poor volatility, peak tailing in Gas Chromatography (GC), and strong retention on chromatography columns, which can degrade the sample.[5][6]

Q2: I'm seeing multiple peaks in my chromatogram for a pure standard of this compound. What is the likely cause?

A2: Multiple peaks from a single standard are typically due to isomerization or degradation. The energy required to convert a cis double bond to a trans configuration can be supplied by high temperatures in the GC inlet or column.[1] Each isomer will have a slightly different retention time, resulting in peak splitting or the appearance of multiple distinct peaks. Oxidation can also create various byproducts that will appear as separate peaks.

Q3: How should I store my this compound samples and standards to ensure stability?

A3: To minimize degradation, samples and standards should be stored under conditions that limit exposure to oxygen, light, and heat. The recommended storage conditions are:

  • Temperature: Store at -20°C or lower.[7][8]

  • Atmosphere: Overlay the sample with an inert gas like argon or nitrogen before sealing the vial.[7]

  • Solvent: Use de-gassed, high-purity solvents.

  • Light: Store in amber vials or protect from light to prevent photo-oxidation.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Peak Area / Sample Loss 1. Oxidation: The analyte is degrading due to exposure to oxygen. 2. Adsorption: The polar carboxylic acid group is adsorbing to active sites in the GC inlet liner or column.[6][9]1. Use Antioxidants: Add a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your samples and standards. 2. Inert Atmosphere: Store and prepare samples under an inert gas (argon or nitrogen).[7] 3. Derivatization: Convert the carboxylic acid to a less polar ester (e.g., a methyl ester) to improve volatility and reduce adsorption.[5][10][11]
Broad or Tailing Peaks 1. Hydrogen Bonding: The polar carboxylic acid group is interacting with the stationary phase of the GC column.[10] 2. Column Overload: The concentration of the sample injected is too high.1. Derivatization: Esterification (e.g., FAME synthesis) is the most effective solution to mask the polar group.[5][12] 2. Use a Polar Column: For direct analysis of free fatty acids, a specialized polar column (e.g., FFAP or Carbowax 20M) is recommended, though these have lower thermal stability.[10] 3. Dilute Sample: Reduce the concentration of the injected sample.
Multiple Unidentified Peaks 1. Isomerization: High temperatures in the GC inlet are causing cis-trans isomerization.[1] 2. Oxidative Degradation: The sample has been exposed to oxygen, creating various oxidation byproducts.[3]1. Lower Inlet Temperature: Reduce the GC inlet temperature to the lowest possible value that still allows for efficient volatilization.[13] 2. Use Derivatization: Derivatized fatty acids are often more thermally stable. 3. Improve Sample Handling: Ensure samples are blanketed with inert gas and protected from light during preparation and storage.
Poor Reproducibility 1. Incomplete Derivatization: The derivatization reaction has not gone to completion, resulting in a variable mixture of derivatized and underivatized acid.[5] 2. Ongoing Sample Degradation: The sample is degrading over time in the autosampler.1. Optimize Derivatization: Ensure the correct reagent-to-sample ratio, reaction time, and temperature are used. See the protocol below for guidance. 2. Use Fresh Samples: Prepare samples immediately before analysis or use a cooled autosampler tray.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)

This protocol describes the conversion of the carboxylic acid to a more volatile and stable methyl ester using Boron Trifluoride (BF₃) in Methanol, a common and effective method for GC analysis.

Materials:

  • This compound sample (in a suitable solvent like hexane or toluene)

  • 14% Boron Trifluoride in Methanol (BF₃-MeOH)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass test tubes with PTFE-lined screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place approximately 1-5 mg of the lipid sample or this compound standard into a screw-cap glass test tube. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reaction: Add 1 mL of 14% BF₃-MeOH solution to the dried sample.

  • Heating: Tightly cap the tube and heat at 60-100°C for 10-15 minutes. A 60°C temperature is a good starting point to minimize potential isomerization.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Separation: Vortex the mixture vigorously for 30 seconds. Allow the layers to separate. The top hexane layer contains the FAMEs.

  • Drying: Carefully transfer the top hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound FAME Analysis
Parameter Value Rationale
GC Column DB-5ms, HP-5ms, or similar non-polar column (30 m x 0.25 mm, 0.25 µm)Provides good separation for FAMEs.[13]
Injection Mode Splitless (for trace analysis) or SplitDepends on sample concentration.
Inlet Temperature 250 °CA good starting point. Can be lowered to reduce thermal stress and isomerization.[13]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minStandard carrier gas for GC-MS.
Oven Program Initial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA general-purpose program; should be optimized for specific sample matrix.[13]
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns.[13]
MS Mass Range m/z 40-400Covers the expected mass range for the FAME and its fragments.[13]

Visualizations

Diagram 1: Experimental Workflow for Stable Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control (Critical Stability Points) Sample Sample Collection (Under Inert Gas) Extract Lipid Extraction Sample->Extract Deriv Derivatization to FAME (Protocol 1) Extract->Deriv Antiox Add Antioxidant Extract->Antiox Dry Drying & Reconstitution Deriv->Dry GC GC-MS Injection Dry->GC Data Data Acquisition GC->Data Temp Optimize GC Inlet Temp GC->Temp Process Data Processing Data->Process Store Storage at ≤-20°C with Inert Gas Store->Sample

Caption: Workflow for this compound analysis highlighting stability checkpoints.

Diagram 2: Degradation Pathways of this compound

G cluster_oxidation Oxidation Pathway cluster_isomerization Isomerization Pathway start This compound (cis isomer) hydro Hydroperoxides start->hydro O₂, Heat, Light, Metal Ions trans This compound (trans isomer) start->trans Heat, Acid, Light secondary Secondary Products (Aldehydes, Ketones) hydro->secondary Decomposition G Problem Problem: Low Peak Area / Signal Cause1 Is the sample derivatized? Problem->Cause1 Cause2 Is the sample protected from oxygen? Cause1->Cause2 Yes Sol1a Solution: Derivatize the sample to reduce adsorption. Cause1->Sol1a No Sol1b Solution: Use a glass wool-packed inlet liner or a deactivated liner. Cause1->Sol1b Yes, but still have issues Cause3 Is the GC inlet temperature optimized? Cause2->Cause3 Yes Sol2 Solution: Store/prepare under N₂/Ar. Add antioxidant (BHT). Cause2->Sol2 No Sol3 Solution: Lower inlet temperature in 10°C increments. Cause3->Sol3 No

References

Technical Support Center: Optimization of Dodec-6-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dodec-6-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the formation of the C6 double bond via Wittig olefination or olefin metathesis. The choice of method often depends on the desired stereochemistry (Z or E isomer) of the double bond.

Q2: How can I control the stereoselectivity of the double bond in this compound synthesis?

A2: For the Wittig reaction, the stereochemical outcome is largely influenced by the nature of the phosphorus ylide. Non-stabilized ylides, typically prepared from alkyl halides and strong bases like n-butyllithium in aprotic solvents, generally lead to the formation of the (Z)-isomer with high selectivity.[1][2] In contrast, stabilized ylides, which contain an electron-withdrawing group, tend to produce the (E)-isomer as the major product. For olefin metathesis, the choice of catalyst is crucial. Ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, are commonly employed, and specific generations or modifications of these catalysts can favor the formation of the (E)-isomer.[3][4]

Q3: What are the main challenges in the purification of this compound?

A3: A primary challenge is the removal of the triphenylphosphine oxide byproduct from Wittig reactions, as it often has similar solubility to the desired fatty acid.[5] Another significant challenge is the separation of the desired product from unreacted starting materials and any isomeric byproducts. Purification of unsaturated fatty acids can be achieved through techniques like low-temperature crystallization, urea complex formation, or chromatography on silica gel, sometimes impregnated with silver nitrate to enhance separation based on the degree of unsaturation.[6]

Q4: Can the carboxylic acid group interfere with the Wittig reaction or metathesis?

A4: Yes, the acidic proton of the carboxylic acid can interfere with the strong bases used to generate non-stabilized ylides in the Wittig reaction and can also interact with the metal catalysts in metathesis. Therefore, it is standard practice to protect the carboxylic acid, often as a methyl or ethyl ester, before performing these reactions. The ester can then be hydrolyzed in a final step to yield the desired carboxylic acid. The Wittig reagent is generally tolerant of ester groups.[2][7]

Troubleshooting Guides

Wittig Olefination for (Z)-Dodec-6-enoic Acid
Issue Possible Cause(s) Troubleshooting Suggestions
Low or no yield of the desired alkene Incomplete formation of the ylide.Ensure anhydrous reaction conditions and use a sufficiently strong, freshly titrated base (e.g., n-BuLi, NaHMDS).
Inactive aldehyde starting material.Use freshly distilled or purified aldehyde. Aldehydes can oxidize or polymerize upon storage.[2]
Steric hindrance around the carbonyl group.While less of an issue with aldehydes, ensure the reaction is given sufficient time to proceed. Consider using a more reactive ylide.
Low Z:E selectivity Use of a semi-stabilized ylide.Ensure the ylide is non-stabilized (derived from a simple alkyl halide) to favor the Z-isomer.[1]
Reaction temperature is too high.Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor kinetic control, which typically yields the Z-alkene.[8]
Presence of lithium salts.The presence of lithium salts can sometimes lead to equilibration and a higher proportion of the E-isomer. Using sodium- or potassium-based bases can sometimes improve Z-selectivity.
Difficulty in removing triphenylphosphine oxide Similar solubility to the product.Employ column chromatography for purification. Alternatively, precipitation of the triphenylphosphine oxide from a nonpolar solvent like hexane can be attempted.[5] The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, produces a water-soluble phosphate byproduct that is easier to remove.[5]
Cross-Metathesis for (E)-Dodec-6-enoic Acid
Issue Possible Cause(s) Troubleshooting Suggestions
Low or no yield of the desired alkene Inactive catalyst.Use a fresh, properly stored metathesis catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Presence of catalyst poisons.Ensure all reagents and solvents are pure and free of impurities that can deactivate the catalyst, such as sulfur-containing compounds or peroxides.[9]
Unfavorable reaction equilibrium.If one of the products is volatile (e.g., ethylene), bubbling an inert gas through the reaction mixture can help drive the reaction to completion.[10]
Formation of homodimers Similar reactivity of the two olefin partners.Use one of the olefins in excess to favor the cross-metathesis product. The choice of catalyst can also influence the selectivity towards cross-metathesis over homodimerization.[11]
Isomerization of the double bond In situ formation of ruthenium hydride species.This is a known side reaction in some metathesis reactions.[12] Careful selection of the catalyst and reaction conditions can minimize this.
Difficulty in removing the ruthenium catalyst Residual ruthenium in the final product.Several methods can be used to remove residual ruthenium, including treatment with water-soluble phosphines, oxidizing agents, or filtration through activated carbon or silica gel with polar isocyanides.

Experimental Protocols

Detailed Protocol for the Synthesis of Methyl (Z)-dodec-6-enoate via Wittig Reaction

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • Hexyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Methyl 6-oxohexanoate (aldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend hexyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Wittig Reaction: Cool the ylide solution back down to -78 °C. Add a solution of methyl 6-oxohexanoate (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure methyl (Z)-dodec-6-enoate.

  • Hydrolysis (Optional): To obtain this compound, the resulting ester can be hydrolyzed using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.

Data Presentation

Table 1: Factors Influencing Stereoselectivity in the Wittig Reaction for this compound Synthesis

Factor Condition for High (Z)-selectivity Condition for High (E)-selectivity
Ylide Type Non-stabilized (e.g., from hexyl bromide)Stabilized (e.g., with an adjacent ester or ketone)
Base Strong, non-lithium bases (e.g., NaHMDS, KHMDS) may enhance Z-selectivity.-
Solvent Aprotic, non-polar solvents (e.g., THF, diethyl ether).Protic solvents can sometimes increase E-selectivity.
Temperature Low temperatures (-78 °C to 0 °C) to ensure kinetic control.Higher temperatures may allow for equilibration to the more stable E-isomer.
Additives Salt-free conditions are generally preferred.Presence of lithium salts can promote E-isomer formation.

Table 2: Comparison of Common Catalysts for Cross-Metathesis Synthesis of (E)-Dodec-6-enoic Acid Derivatives

Catalyst Generation Key Features Typical Applications
Grubbs I FirstGood activity for a range of olefins, but less reactive than second-generation catalysts.Ring-closing metathesis (RCM), cross-metathesis (CM) of terminal olefins.
Grubbs II SecondMore reactive and tolerant of a wider range of functional groups than Grubbs I.CM of sterically demanding or electron-deficient olefins.[13]
Hoveyda-Grubbs II SecondHigh stability and slower initiation, which can be advantageous in some cases. Efficient for electron-deficient substrates.RCM and CM where high stability and controlled initiation are desired.

Visualizations

Synthesis_Workflow cluster_wittig Wittig Synthesis (Z-isomer) cluster_metathesis Cross-Metathesis (E-isomer) W_Start Hexyl Bromide + Triphenylphosphine W_Salt Hexyltriphenylphosphonium Bromide W_Start->W_Salt W_Ylide Phosphonium Ylide W_Salt->W_Ylide Deprotonation W_Reaction Wittig Reaction W_Ylide->W_Reaction W_Aldehyde Methyl 6-oxohexanoate W_Aldehyde->W_Reaction W_Ester Methyl (Z)-dodec-6-enoate W_Reaction->W_Ester W_Acid (Z)-Dodec-6-enoic acid W_Ester->W_Acid Hydrolysis Purification Purification (Chromatography/ Crystallization) W_Acid->Purification W_Base Strong Base (e.g., n-BuLi) W_Base->W_Ylide M_Start1 1-Heptene M_Reaction Cross-Metathesis M_Start1->M_Reaction M_Start2 Methyl 7-octenoate M_Start2->M_Reaction M_Ester Methyl (E)-dodec-6-enoate M_Reaction->M_Ester M_Acid (E)-Dodec-6-enoic acid M_Ester->M_Acid Hydrolysis M_Acid->Purification M_Catalyst Ru Catalyst (e.g., Grubbs II) M_Catalyst->M_Reaction Final_Product This compound Purification->Final_Product Pure Isomer

Caption: Synthetic pathways for (Z)- and (E)-Dodec-6-enoic acid.

Troubleshooting_Logic Start Low Yield or Poor Selectivity Check_Reagents Verify Reagent Purity and Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry of Reactants and Base/Catalyst Start->Check_Stoichiometry Analyze_Byproducts Identify Side Products (GC-MS, NMR) Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Check_Stoichiometry->Analyze_Byproducts Optimize_Purification Optimize Purification Method Analyze_Byproducts->Optimize_Purification Successful_Synthesis Improved Yield and Purity Optimize_Purification->Successful_Synthesis

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Dodec-6-enoic Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Dodec-6-enoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is a critical step to prepare this compound for GC-MS analysis for two primary reasons. Firstly, as a carboxylic acid, it is a polar molecule with low volatility, which leads to poor chromatographic performance, including peak tailing and adsorption to the GC column. Secondly, converting the carboxylic acid to a less polar and more volatile derivative, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester, improves separation, peak shape, and overall analytical accuracy.

Q2: What are the most common derivatization methods for this compound?

A2: The most widely used methods for derivatizing fatty acids like this compound are:

  • Acid-Catalyzed Methylation: This involves reacting the fatty acid with an alcohol (typically methanol) in the presence of an acid catalyst. Common reagents include Boron Trifluoride in methanol (BF3-methanol) or methanolic HCl. This method is effective for both free fatty acids and esterified fatty acids (transesterification).

  • Silylation: This method converts the carboxylic acid into a trimethylsilyl (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation is a versatile method that also derivatizes other active hydrogens, such as those in hydroxyl groups.[1]

Q3: How do I choose the right derivatization method for my samples?

A3: The choice of method depends on your sample matrix and analytical goals:

  • For samples containing primarily free this compound , acid-catalyzed methylation with BF3-methanol is a robust and widely used method.[1]

  • If your sample contains this compound as part of a complex lipid mixture (e.g., triglycerides), an acid-catalyzed method will facilitate transesterification to FAMEs.

  • Silylation with BSTFA is a good alternative, especially if other analytes with hydroxyl or amine groups are also of interest, as it can derivatize multiple functional groups in one step.[1] However, TMS derivatives can be sensitive to moisture.[1]

Q4: What are the key parameters to optimize for a successful derivatization reaction?

A4: To ensure complete and reproducible derivatization of this compound, you should optimize the following:

  • Reaction Temperature: Higher temperatures can speed up the reaction but may also lead to the degradation of unsaturated fatty acids. A typical starting point is 60-80°C.

  • Reaction Time: The time required for complete derivatization can vary. It is advisable to perform a time-course experiment to determine the optimal reaction time.

  • Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the derivatization and GC-MS analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
No Peak or Very Small Peak for this compound Derivative Incomplete derivatization reaction.- Ensure anhydrous conditions, as water can deactivate the derivatizing reagents. - Optimize reaction time and temperature. - Increase the molar excess of the derivatizing reagent.
Loss of sample during workup.- Ensure proper phase separation during liquid-liquid extraction. - Avoid excessive evaporation, which can lead to the loss of the relatively volatile C12 FAME.
GC-MS inlet or column issues.- Check for leaks in the GC system. - Ensure the correct inlet liner is being used and is clean. - Confirm the column is properly installed and not degraded.
Broad or Tailing Peak Incomplete derivatization.- Re-optimize the derivatization protocol to ensure complete conversion to the non-polar derivative.
Active sites in the GC system.- Use a deactivated inlet liner and a high-quality capillary column. - Trim the front end of the column to remove any active sites that may have developed.
Sample solvent incompatibility.- Ensure the injection solvent is compatible with the GC column's stationary phase.
Multiple Peaks for this compound Isomerization of the double bond during derivatization.- Use milder reaction conditions (e.g., lower temperature) to minimize isomerization.
Presence of contaminants.- Run a reagent blank to check for interfering peaks from the derivatization reagents or solvents. - Ensure all glassware is thoroughly cleaned.
Incomplete derivatization leading to multiple derivative forms.- Optimize the derivatization reaction for complete conversion.
Low Recovery or Poor Reproducibility Inconsistent reaction conditions.- Precisely control reaction time, temperature, and reagent volumes.
Instability of derivatives.- Analyze silyl derivatives as soon as possible after preparation, as they can be prone to hydrolysis.[1] - Store FAMEs in a tightly sealed vial at low temperature.
Issues with internal standard.- Ensure the internal standard is added at the beginning of the sample preparation process to account for any losses.

Quantitative Data Summary

The choice of derivatization method can significantly impact the recovery and quantitative accuracy of this compound analysis. While specific comparative data for this compound is limited, the following table summarizes the expected performance of common derivatization methods based on studies of similar fatty acids.

Derivatization Method Reagent(s) Typical Reaction Conditions Reported Recovery/Efficiency Key Advantages Key Disadvantages
Acid-Catalyzed Methylation 14% Boron Trifluoride in Methanol (BF3-Methanol)60-100°C for 10-60 minGenerally high for a wide range of fatty acids. For some unsaturated fatty acids, lower recoveries have been reported compared to other methods.[2][3]Effective for both free fatty acids and transesterification of complex lipids.[4] Reagents are relatively inexpensive.Reagents are harsh and can potentially cause isomerization of double bonds in unsaturated fatty acids.[5] BF3 is toxic and moisture-sensitive.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS60-80°C for 30-60 minGenerally high, with some studies showing higher recovery for certain fatty acids compared to BF3-methanol.Milder reaction conditions.[1] Derivatizes other functional groups (e.g., -OH, -NH2).[1]Derivatives are moisture-sensitive and may hydrolyze.[1] Reagents can be more expensive. Reagent peaks may interfere with early eluting analytes.[1]
Base-Catalyzed Transesterification followed by Acid-Catalyzed Methylation KOH/Methanol followed by HCl/MethanolRoom temperature to 70°CCan result in lower recovery and higher variation for unsaturated fatty acids.[2][3]Rapid and efficient for transesterification of glycerides.Not suitable for free fatty acids. Two-step process can be more complex.

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation using BF3-Methanol

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) using BF3-Methanol.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the lipid sample containing this compound into a screw-cap reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. A brief centrifugation can aid in phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester using BSTFA.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the sample into a micro-reaction vessel. Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup (Method A) cluster_analysis Analysis start Lipid Sample containing This compound dry Evaporate to Dryness (if aqueous) start->dry bf3 Method A: BF3-Methanol Add Reagent & Heat (60°C) dry->bf3 Acid-Catalyzed Methylation bstfa Method B: BSTFA Add Reagent & Heat (70°C) dry->bstfa Silylation extract Liquid-Liquid Extraction (Hexane/Water) bf3->extract gcms GC-MS Analysis bstfa->gcms Direct Injection or Dilution collect Collect Organic Layer extract->collect dry_extract Dry with Na2SO4 collect->dry_extract dry_extract->gcms

Caption: Experimental workflow for this compound derivatization.

Potential Metabolic Pathway: Beta-Oxidation of Dodec-6-enoyl-CoA

This compound, as a fatty acid, would likely undergo beta-oxidation for energy production. The presence of a cis-double bond at an odd-numbered carbon (from the carboxyl end) requires an additional isomerase enzyme for complete oxidation.

beta_oxidation cluster_activation Mitochondrial Matrix Entry cluster_beta_ox Beta-Oxidation Cycles d6e This compound d6e_coa Dodec-6-enoyl-CoA d6e->d6e_coa Acyl-CoA Synthetase (ATP -> AMP + PPi) cycle1 1st Cycle of β-Oxidation d6e_coa->cycle1 c10 Dec-4-enoyl-CoA cycle1->c10 acetyl_coa1 Acetyl-CoA cycle1->acetyl_coa1 To Citric Acid Cycle cycle2 2nd Cycle of β-Oxidation c10->cycle2 c8 Oct-2-enoyl-CoA cycle2->c8 acetyl_coa2 Acetyl-CoA cycle2->acetyl_coa2 To Citric Acid Cycle isomerase Enoyl-CoA Isomerase c8->isomerase cis-double bond at C3 c8_trans trans-Oct-2-enoyl-CoA isomerase->c8_trans remaining_cycles 2 More Cycles of β-Oxidation c8_trans->remaining_cycles final_products 3 Acetyl-CoA remaining_cycles->final_products To Citric Acid Cycle

References

Technical Support Center: Resolving Dodec-6-enoic Acid Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) for the chromatographic resolution of dodec-6-enoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for resolving the cis and trans isomers of this compound?

A1: The primary methods are high-resolution Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]

  • Gas Chromatography (GC): This is a widely used technique, but it requires the derivatization of the fatty acid into a more volatile form, typically a fatty acid methyl ester (FAME).[1] Separation of geometric isomers is achieved using highly polar capillary columns.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can often analyze the free fatty acid directly.[1] For geometric isomers, specialized columns such as those with silver ion (Ag+) stationary phases or phases with high shape selectivity are particularly effective.[1][2]

Q2: Why is it challenging to separate cis and trans geometric isomers?

A2: Cis and trans isomers of this compound have the same molecular weight and very similar chemical properties. This makes their separation difficult with standard chromatographic methods, such as conventional reversed-phase HPLC with C18 columns, which primarily separate based on hydrophobicity.[1][2] Successful resolution depends on exploiting subtle differences in their molecular shape and the polarity of the double bond.[1]

Q3: Is derivatization of my this compound sample necessary before analysis?

A3: It depends on the chosen technique:

  • For GC analysis, derivatization is mandatory. The polar carboxylic acid group must be converted into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), to ensure good peak shape and prevent thermal decomposition in the injector.[1][2][3]

  • For HPLC analysis, derivatization is not always required. [2] However, converting the fatty acid to a derivative containing a chromophore, such as a phenacyl ester, can significantly enhance detection sensitivity for UV detectors.[1] For underivatized acids, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) is often used.[2]

Q4: What are the recommended columns for separating this compound isomers?

A4: The choice of column is critical for achieving baseline resolution. The table below summarizes the recommended columns for both GC and HPLC.

Table 1: Recommended Chromatographic Columns for this compound Isomer Separation

TechniqueColumn TypeStationary Phase ChemistryTypical Application
GC Highly Polar CapillaryBiscyanopropyl Polysiloxane (e.g., SP-2560, CP-Sil 88)Excellent for resolving cis and trans FAME isomers.[4][5]
HPLC Silver Ion (Ag+)Silver ions impregnated or bonded to a supportThe gold standard for separating unsaturated fatty acid isomers based on the number, position, and geometry of double bonds.[6][7]
HPLC Reversed-PhaseCholesteryl-bonded silicaOffers enhanced molecular shape selectivity compared to standard C18, improving separation of geometric isomers.[2]
HPLC Reversed-PhaseC18 (Octadecylsilane)Can be used, but may provide limited resolution for cis/trans isomers without significant mobile phase optimization.[2]

Q5: Which detection methods are most suitable for analyzing these isomers?

A5: For GC, a Flame Ionization Detector (FID) is the standard due to its robustness and wide linear range.[1] For HPLC, the choice depends on whether the analyte is derivatized. UV detection is common for derivatives with a chromophore.[1] For underivatized fatty acids, which lack a strong UV chromophore, ELSD or Mass Spectrometry (MS) are effective.[2] Coupling either GC or HPLC to a mass spectrometer (GC-MS or LC-MS) provides the dual benefit of quantification and structural confirmation.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a problem-and-solution format.

Gas Chromatography (GC) Separation Issues

Problem: I am seeing poor resolution or complete co-elution of my cis and trans FAME isomers.

  • Potential Cause & Solution:

    • Inappropriate Column: Standard non-polar or mid-polarity columns are insufficient. Solution: Ensure you are using a highly polar cyanopropylsiloxane capillary column (e.g., SP-2560, 100m length) specifically designed for FAME isomer separations.[5][8]

    • Suboptimal Temperature Program: A fast temperature ramp will not provide sufficient time for isomers to separate. Solution: Optimize the oven temperature program. Try a slower ramp rate (e.g., 1-2°C/min) or introduce an isothermal segment in the temperature range where the isomers elute.[9]

    • Incorrect Carrier Gas Flow Rate: Flow rate affects efficiency. Solution: Verify your carrier gas (Helium or Hydrogen) flow rate is optimal for your column diameter. A lower flow rate can sometimes improve resolution, though it will increase the analysis time.[9]

Problem: My fatty acid peaks are tailing significantly.

  • Potential Cause & Solution:

    • Incomplete Derivatization: Free carboxylic acid groups are highly polar and will interact with active sites in the system, causing tailing.[10] Solution: Confirm that your derivatization reaction (e.g., with BF₃-methanol) has gone to completion. Use fresh reagents and ensure appropriate reaction time and temperature.[1]

    • Active Sites in the System: Exposed silanols in the GC inlet liner or at the head of the column can cause adsorption of polar analytes.[10] Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column to remove any active sites that have developed over time.[10]

High-Performance Liquid Chromatography (HPLC) Separation Issues

Problem: My C18 column is not separating the cis and trans isomers.

  • Potential Cause & Solution:

    • Insufficient Selectivity: C18 columns separate primarily on hydrophobicity, which is very similar for geometric isomers.[2] Solution: Switch to a column with higher shape selectivity, such as a cholesteryl-bonded phase column.[2] For the best possible separation, use a silver ion (Ag+) HPLC column, which separates based on interaction with the double bonds.[6]

    • Mobile Phase Not Optimized: The choice of organic modifier can influence selectivity.[11] Solution: If using a reversed-phase column, try switching the organic modifier (e.g., from acetonitrile to methanol) or using a ternary mixture.[12] For silver ion chromatography, the mobile phase is often a non-polar solvent like hexane with a small amount of a more polar modifier like acetonitrile.[13]

Problem: I am analyzing the underivatized this compound, and the peaks are broad or tailing.

  • Potential Cause & Solution:

    • Analyte Ionization: If the mobile phase pH is near the pKa of the carboxylic acid, the analyte will exist in both ionized and non-ionized forms, leading to poor peak shape. Solution: Suppress the ionization of the carboxyl group by acidifying the mobile phase. Add a small amount of an acid like 0.1% formic acid, acetic acid, or phosphoric acid to the aqueous component of your mobile phase.[11]

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound Isomers (as FAMEs)
  • Derivatization to FAMEs (using BF₃-Methanol):

    • Place approximately 10-20 mg of the lipid sample into a screw-cap tube.

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Tightly cap the tube and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

    • Carefully transfer the hexane layer to a clean GC vial for analysis.

  • GC-FID Conditions:

Table 2: Typical GC-FID Parameters for FAME Isomer Analysis

ParameterRecommended Setting
System Gas Chromatograph with FID
Column SP-2560 or equivalent (100 m x 0.25 mm ID, 0.20 µm film)[13]
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program 140°C hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min
Detector Temp. 260 °C
Protocol 2: RP-HPLC-UV Analysis of Derivatized this compound Isomers
  • Derivatization to Phenacyl Esters (for UV Detection):

    • Dissolve the fatty acid sample in acetonitrile.

    • Add an equimolar amount of a catalyst (e.g., triethylamine).

    • Add a slight excess of the derivatizing agent (e.g., 2-bromoacetophenone).

    • Heat the mixture at ~60°C for 30-60 minutes.

    • Cool and inject directly or after appropriate dilution.

  • HPLC Conditions:

Table 3: Starting RP-HPLC Conditions for Isomer Resolution

ParameterRecommended Setting
System HPLC with UV Detector
Column Cholesteryl-bonded column (e.g., 150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Start at 70% A, increase to 95% A over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Lipid Sample Derivatization Derivatization (e.g., FAMEs for GC) Sample->Derivatization Injection GC / HPLC Injection Derivatization->Injection Separation Column Separation (e.g., SP-2560 or Ag+) Injection->Separation Detection Detection (FID / UV / MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification troubleshooting_tree start Poor Isomer Resolution (Co-elution) check_technique GC or HPLC? start->check_technique gc_path GC check_technique->gc_path GC hplc_path HPLC check_technique->hplc_path HPLC gc_column Using highly polar cyanopropyl column? gc_path->gc_column gc_column_yes Optimize Temp. Program (Slower Ramp) gc_column->gc_column_yes Yes gc_column_no Switch to appropriate column (e.g., SP-2560) gc_column->gc_column_no No gc_derivatization Check for Peak Tailing? gc_column_yes->gc_derivatization gc_deriv_yes Ensure complete derivatization gc_derivatization->gc_deriv_yes Yes hplc_column Using standard C18 column? hplc_path->hplc_column hplc_column_yes Switch to Ag+ or Shape-Selective Column hplc_column->hplc_column_yes Yes hplc_column_no Optimize Mobile Phase (Solvent Ratio / Additives) hplc_column->hplc_column_no No hplc_ph Analyzing Free Acid? hplc_column_no->hplc_ph hplc_ph_yes Acidify Mobile Phase (e.g., 0.1% Formic Acid) hplc_ph->hplc_ph_yes Yes

References

minimizing matrix effects in Dodec-6-enoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of Dodec-6-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This can lead to either suppression or enhancement of the this compound signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[2] In biological samples like plasma or serum, phospholipids are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a neat solvent to the response of the same amount of analyte spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.[3][4]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[3][4]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][6] A SIL-IS for this compound (e.g., this compound-d4) will have nearly identical chemical and physical properties and will co-elute with the analyte. Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[7]

Q4: Can derivatization of this compound help in minimizing matrix effects?

A4: Yes, chemical derivatization can improve the chromatographic behavior and ionization efficiency of fatty acids, which can help to chromatographically separate them from matrix interferences.[8] For instance, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) has been successfully used for the analysis of short and medium-chain fatty acids.[9][10]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This is a common symptom of uncorrected matrix effects. The following flowchart can guide your troubleshooting process.

A Start: Poor Reproducibility/Accuracy B Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? A->B C Implement a SIL-IS for this compound (e.g., this compound-d4). B->C No D Evaluate Sample Preparation Method B->D Yes J Problem Resolved C->J E Is your sample preparation just Protein Precipitation (PPT)? D->E F PPT is often insufficient for removing phospholipids. Consider more rigorous cleanup. E->F Yes H Optimize Chromatographic Separation E->H No G Implement Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). F->G G->H I Modify gradient, change mobile phase, or use a different column to separate analyte from interferences. H->I I->J

Caption: Troubleshooting workflow for poor reproducibility.

Issue 2: Low signal intensity or complete signal loss for this compound.

This is likely due to significant ion suppression.

  • Initial Step: Perform a post-column infusion experiment to confirm ion suppression at the retention time of this compound.

  • Sample Preparation: The most common cause of ion suppression in fatty acid analysis from plasma or serum is the presence of phospholipids.[2][11]

    • Protein Precipitation (PPT): While simple, PPT alone is often insufficient as it does not remove phospholipids.[11]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): SPE can offer even better selectivity and removal of interferences.

    • Phospholipid Removal Plates/Cartridges: Specialized products (e.g., those using zirconia-coated particles) are highly effective at selectively removing phospholipids.[3]

  • Dilution: A simple, immediate step is to dilute the sample extract.[12] This can reduce the concentration of interfering matrix components, but may compromise the limit of quantification.

Data on Sample Preparation Methods

The choice of sample preparation method is critical for minimizing matrix effects. Below is a summary of expected performance for common techniques.

Sample Preparation MethodKey AdvantagesKey DisadvantagesExpected Analyte RecoveryPhospholipid Removal Efficiency
Protein Precipitation (PPT) Simple, fast, and inexpensive.Does not effectively remove phospholipids, leading to significant matrix effects.[11]>90%<10%
Liquid-Liquid Extraction (LLE) Provides a cleaner extract than PPT. Can be optimized for specific analytes.More time-consuming and requires larger solvent volumes than PPT.80-110%60-80%
Solid-Phase Extraction (SPE) Highly selective, provides a very clean extract, and can concentrate the analyte.Requires method development and can be more expensive.85-105%>95%
Phospholipid Removal Plates Specifically targets and removes phospholipids with high efficiency in a simple workflow.[3][11]Higher cost per sample compared to PPT and LLE.>90%>99%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma/serum in a clean tube, add 10 µL of the SIL-IS working solution (e.g., this compound-d4 at 1 µg/mL).

    • Vortex briefly to mix.

  • Protein Precipitation & Extraction:

    • Add 400 µL of a cold extraction solvent mixture (e.g., hexane/isopropanol, 3:2 v/v).[13]

    • Vortex vigorously for 2 minutes.

    • Incubate at -20°C for 10 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collection and Evaporation:

    • Carefully transfer the supernatant (organic layer) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

A Start: 100 µL Plasma/Serum B Add SIL-IS (e.g., this compound-d4) A->B C Add 400 µL cold Hexane:Isopropanol (3:2) B->C D Vortex & Incubate (-20°C) C->D E Centrifuge (14,000 x g) D->E F Transfer Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Analyze by LC-MS/MS H->I

Caption: Liquid-Liquid Extraction (LLE) workflow.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

This protocol uses a generic reversed-phase (C18) SPE cartridge and will require optimization.

  • Sample Pre-treatment:

    • To 100 µL of plasma/serum, add 10 µL of SIL-IS.

    • Add 200 µL of 2% formic acid in water and vortex. This step helps in protein precipitation and ensures the fatty acid is in its neutral form.

    • Centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and its SIL-IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of the mobile phase for analysis.

cluster_0 Sample Prep cluster_1 SPE Steps cluster_2 Final Steps A Plasma/Serum + SIL-IS B Add Formic Acid & Centrifuge A->B D Load Supernatant B->D C Condition C18 Cartridge (Methanol -> Water) C->D E Wash with 5% Methanol D->E F Elute with Methanol E->F G Evaporate Eluate F->G H Reconstitute G->H I LC-MS/MS Analysis H->I

Caption: Solid-Phase Extraction (SPE) workflow.

References

Dodec-6-enoic acid standard solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation and storage of Dodec-6-enoic acid standard solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound, being a C12 unsaturated fatty acid, is soluble in most organic solvents. For analytical purposes, the choice of solvent should be compatible with the intended analytical method (e.g., HPLC, GC-MS). Commonly used solvents include ethanol, methanol, acetonitrile, and hexane. Based on the solubility of similar fatty acids, solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also likely to be effective. It is sparingly soluble in water.

Q2: How should I store the solid (neat) this compound?

A2: As an unsaturated fatty acid, this compound is susceptible to oxidation and hydrolysis.[1] It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C.[2] Avoid repeated exposure to atmospheric oxygen and moisture.

Q3: What are the recommended storage conditions for this compound standard solutions?

A3: this compound standard solutions should be stored at -20°C in glass vials with Teflon-lined caps to prevent leaching of plasticizers.[1] To minimize oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing.[2]

Q4: For how long can I store the standard solution?

A4: The stability of the standard solution depends on the solvent and storage conditions. When stored properly at -20°C under an inert atmosphere, stock solutions can be stable for several months. However, it is good practice to prepare fresh working standards from the stock solution more frequently. For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles and contamination of the stock solution.

Q5: Do I need to derivatize this compound for analysis?

A5: For Gas Chromatography (GC) analysis, derivatization is necessary to increase the volatility and thermal stability of the fatty acid. The most common method is conversion to its fatty acid methyl ester (FAME).[3] For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is not always required, especially when using a mass spectrometer (MS) detector. However, for UV detection, derivatization to a UV-active ester may be necessary to enhance detection.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, HPLC grade)

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Glass Pasteur pipette or syringe

  • Inert gas (argon or nitrogen)

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed acid to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the acid.

  • Once fully dissolved, bring the solution to the 10 mL mark with the solvent.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the stock solution to a glass storage vial with a Teflon-lined cap.

  • Flush the headspace of the vial with an inert gas before sealing.

  • Store the stock solution at -20°C.

Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME) for GC Analysis

Materials:

  • This compound standard solution

  • BF3-Methanol (14%) or acidic methanol (e.g., 1% H₂SO₄ in methanol)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass test tube with a screw cap

  • Heating block or water bath

Procedure:

  • Pipette a known volume of the this compound standard solution into a glass test tube.

  • Evaporate the solvent under a gentle stream of nitrogen if the solvent is not methanol.

  • Add 2 mL of 14% BF3-Methanol or acidic methanol to the residue.

  • Seal the tube and heat at 60-70°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAME to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₂O₂
Molecular Weight198.30 g/mol [5]
AppearanceVaries (can be liquid or solid depending on isomer and purity)

Table 2: Recommended Solvents for Standard Preparation

SolventAnalytical Technique CompatibilityNotes
EthanolHPLC, GC (after evaporation and derivatization)Good general-purpose solvent.
MethanolHPLC, GC (after evaporation and derivatization)Similar to ethanol.
AcetonitrileHPLCCommon mobile phase component in reverse-phase HPLC.
HexaneGC (after derivatization)Good for extraction and as a solvent for FAMEs.
Iso-octaneGC-MSUsed for extraction and injection in some GC protocols.[2]
DMSOHPLC (with caution)High boiling point, may be difficult to evaporate.[6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Standard solution appears cloudy or has precipitates. Poor solubility of the fatty acid in the chosen solvent.Try gentle warming or sonication to aid dissolution. If the issue persists, consider using a different solvent with better solubilizing power (e.g., DMSO, DMF).
The solution was stored at a temperature too low, causing the solute to freeze out.Allow the solution to warm to room temperature and vortex to redissolve.
Inconsistent analytical results (e.g., varying peak areas). Degradation of the standard solution due to oxidation or hydrolysis.Prepare a fresh standard solution. Ensure proper storage conditions (under inert gas, -20°C). Avoid repeated freeze-thaw cycles by preparing aliquots.
Incomplete dissolution of the standard.Ensure the standard is completely dissolved before use. Visually inspect for any particulate matter.
Contamination of the standard solution.Use high-purity solvents and clean glassware. Filter the solution if necessary.
No peak or very small peak observed during analysis. The concentration of the working solution is too low.Prepare a more concentrated working solution or adjust the injection volume.
For GC analysis, the derivatization reaction was incomplete.Optimize the derivatization protocol (e.g., reaction time, temperature, reagent concentration).
The compound has degraded completely.Prepare a fresh standard solution from the neat material.

Visualizations

Standard_Preparation_Workflow Workflow for this compound Standard Preparation cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: Obtain this compound (Neat) weigh Accurately weigh 10 mg start->weigh dissolve Dissolve in 10 mL of appropriate solvent (e.g., Ethanol) weigh->dissolve stock Stock Solution (1 mg/mL) dissolve->stock store Store at -20°C under inert gas (Ar/N2) stock->store dilute Prepare working standards by serial dilution stock->dilute hplc HPLC Analysis dilute->hplc deriv Derivatize to FAME dilute->deriv gc GC/GC-MS Analysis deriv->gc Troubleshooting_Logic Troubleshooting Inconsistent Analytical Results start Inconsistent Results? fresh_std Is the standard solution freshly prepared? start->fresh_std storage Was it stored correctly? (-20°C, inert gas) fresh_std->storage No sol_ok Check instrument parameters and sample matrix effects. fresh_std->sol_ok Yes dissolution Is the standard fully dissolved? (No particulates) storage->dissolution No sol_storage Review and correct storage protocol. Use aliquots. storage->sol_storage Yes sol_fresh Prepare a fresh standard solution. dissolution->sol_fresh Yes sol_dissolve Warm/sonicate to ensure complete dissolution. dissolution->sol_dissolve No

References

improving signal-to-noise ratio for Dodec-6-enoic acid in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Dodec-6-enoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve signal-to-noise ratio and achieve reliable quantification.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal-to-noise (S/N) ratio for this compound in my LC-MS analysis?

A low S/N ratio for this compound can stem from several factors, including inefficient ionization, matrix effects from complex biological samples, and suboptimal sample preparation.[1][2] Fatty acids, in their underivatized state, can exhibit poor ionization efficiency.[1] Furthermore, co-eluting compounds from the sample matrix can suppress the ionization of the target analyte, a phenomenon known as matrix effect.[3][4]

Q2: What is the most suitable ionization mode for this compound analysis?

For underivatized this compound, negative-ion electrospray ionization (ESI) is typically the preferred mode.[2][5] In this mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which can be detected by the mass spectrometer.

Q3: How can I reduce background noise in my chromatograms?

High background noise can significantly impact your S/N ratio. Common sources include contaminated solvents, plasticware, and a dirty ion source.[2][6] To reduce background noise:

  • Use high-purity LC-MS grade solvents and freshly prepared mobile phases.

  • Whenever possible, use glass or polypropylene labware to minimize leaching of contaminants.[2]

  • Implement a regular cleaning schedule for the ion source and mass spectrometer optics.[2]

  • An overnight "steam cleaning" of the LC system with a high flow of clean mobile phase can help reduce system contamination.[6]

Q4: What are "matrix effects" and how can I minimize them?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[3][7] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.[3][7]

To minimize matrix effects:

  • Improve Sample Cleanup: Employ effective sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[2][8]

  • Optimize Chromatography: Develop a chromatographic method that separates this compound from the majority of matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Active sites in the GC/LC system Deactivate the inlet and column by using a derivatization agent or replace the liner and column.
Column contamination Bake out the column at a high temperature (within its specified limit) or trim the front end of the column.[9]
Improper column installation Ensure the column is cut cleanly and installed correctly according to the manufacturer's instructions.
Inappropriate mobile phase pH For LC-MS, acidifying the mobile phase (e.g., with 0.1% formic acid) can improve the peak shape of carboxylic acids in reversed-phase chromatography.[2]
Issue 2: Inconsistent or Low Signal Intensity
Potential Cause Troubleshooting Step
Inefficient Ionization Optimize ion source parameters such as spray voltage, gas temperatures, and gas flow rates.[2] Consider chemical derivatization to enhance ionization efficiency.[1][10]
Matrix Effects (Ion Suppression) Implement a more rigorous sample cleanup protocol (e.g., LLE, SPE).[2][8] Dilute the sample to reduce the concentration of interfering matrix components.
Poor Analyte Extraction Optimize the extraction solvent and pH. For acidic compounds like this compound, acidifying the sample can improve extraction efficiency into an organic solvent.[2]
Analyte Degradation Ensure samples are stored properly (e.g., at -80°C) and minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is designed to extract fatty acids from a plasma matrix, minimizing matrix effects.

Materials:

  • Plasma sample

  • Internal Standard (e.g., this compound-d4)

  • Formic Acid

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Anhydrous Sodium Sulfate

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • To 100 µL of plasma, add the internal standard.

  • Acidify the sample by adding 10 µL of formic acid.

  • Add 500 µL of ethyl acetate or MTBE.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with another 500 µL of organic solvent and combine the organic layers.

  • Dry the combined organic extract over a small amount of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS analysis.

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for Enhanced LC-MS Sensitivity

This protocol describes the derivatization of the carboxylic acid group of this compound to significantly improve its ionization efficiency in positive ion mode ESI-MS.[11]

Materials:

  • Dried sample extract (from Protocol 1)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (10 mg/mL)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (6 mg/mL)

  • Pyridine

  • Acetonitrile

Procedure:

  • To the dried sample residue, add 50 µL of the 3-NPH solution and 50 µL of the EDC solution.

  • Add 10 µL of pyridine to catalyze the reaction.

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • After incubation, evaporate the solvent to dryness.

  • Reconstitute the derivatized sample in mobile phase for LC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of Ionization Techniques for Fatty Acid Analysis

Ionization Technique Principle Advantages for Fatty Acids Disadvantages for Fatty Acids
Electrospray Ionization (ESI) Soft ionization technique that generates ions from solution.[12]Good for polar and thermally labile molecules.[8] Typically used in negative mode for underivatized fatty acids.Can be susceptible to ion suppression from matrix components.[3]
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the analyte.[12]Less susceptible to matrix effects than ESI. Good for less polar molecules.May cause more fragmentation than ESI.
Chemical Ionization (CI) A softer ionization method than Electron Impact (EI), often used with GC-MS.[13]Produces a strong molecular ion peak, which can be weak or absent in EI.[13]Requires a reagent gas.

Table 2: Effect of Mobile Phase Additives on Carboxylic Acid Signal in Negative ESI-MS

Additive Typical Concentration Expected Effect on this compound Signal
Formic Acid 0.1%Can suppress signal in negative ion mode.[11]
Acetic Acid 0.02% - 0.1%May enhance signal intensity for some carboxylic acids.[11]
Ammonium Acetate 5-10 mMCommon buffer, but may not provide the optimal signal.[11]
Ammonium Hydroxide 0.1% (post-column)Can promote deprotonation and enhance the [M-H]⁻ signal.[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Chemical Derivatization (Optional but Recommended) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC Inject MS Mass Spectrometry (Detection) LC->MS Processing Data Acquisition & Processing MS->Processing Quantification Quantification (Signal-to-Noise Ratio) Processing->Quantification

Caption: Experimental workflow for improving this compound S/N ratio.

troubleshooting_logic Start Low S/N Ratio for This compound CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckBackground Check Background Noise CheckPeakShape->CheckBackground Good Shape FixPeakShape Troubleshoot Column, Inlet, and Mobile Phase CheckPeakShape->FixPeakShape Poor Shape (Tailing/Fronting) OptimizeMS Optimize MS Parameters CheckBackground->OptimizeMS Low Background ReduceBackground Use Clean Solvents/Vials, Clean Ion Source CheckBackground->ReduceBackground High Background Derivatize Implement Chemical Derivatization Protocol OptimizeMS->Derivatize Signal Still Low Success Improved S/N Ratio OptimizeMS->Success Signal Improved FixPeakShape->CheckPeakShape ReduceBackground->CheckBackground Derivatize->Success

Caption: Troubleshooting logic for low S/N ratio in MS analysis.

References

Validation & Comparative

Dodec-6-enoic Acid: A Potential Novel Biomarker for Metabolic and Inflammatory Diseases?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The search for novel biomarkers is a critical endeavor in the fields of disease diagnostics, prognostics, and therapeutic monitoring. While established biomarkers for metabolic and inflammatory diseases, such as C-reactive protein (CRP), glycated hemoglobin (HbA1c), and various lipid panel components, are invaluable clinical tools, there is a continuous need for more specific and sensitive markers. In this context, fatty acids are emerging as a promising class of molecules that may reflect underlying pathophysiological processes. This guide provides a comparative analysis of Dodec-6-enoic acid as a potential biomarker against currently used markers for metabolic and inflammatory diseases, supported by experimental data and detailed methodologies.

The Landscape of Metabolic and Inflammatory Biomarkers

Metabolic diseases, such as obesity and type 2 diabetes, are complex disorders with a multifactorial etiology.[1] Biomarkers are essential for understanding disease mechanisms, risk stratification, and monitoring therapeutic interventions.[1][2] Currently, a panel of biomarkers is often used to assess metabolic health, each reflecting different aspects of the disease process, from inflammation to glucose and lipid dysregulation.

Table 1: Comparison of this compound (Potential) with Established Metabolic and Inflammatory Biomarkers

BiomarkerTypeWhat it MeasuresAdvantagesLimitations
This compound (Potential) Medium-Chain Fatty AcidPotential indicator of specific dietary intake, gut microbiome activity, or altered lipid metabolism.High specificity to certain metabolic pathways may be possible. Could be a more direct measure of lipid dysregulation.Role in disease is currently speculative. Lack of clinical validation. Requires specialized analytical methods.
C-Reactive Protein (CRP) Acute-Phase ProteinGeneral inflammation in the body.[2]Well-established, widely available assay. Good prognostic indicator for cardiovascular risk.[2]Lacks specificity; elevated in many inflammatory conditions not related to metabolic disease.
Glycated Hemoglobin (HbA1c) Glycated ProteinAverage blood glucose levels over the past 2-3 months.[1]Reflects long-term glycemic control.[1] Standardized and widely used for diabetes diagnosis and monitoring.Can be affected by conditions that alter red blood cell turnover. Does not capture glycemic variability.
Triglycerides LipidThe amount of fat (triglycerides) in the blood.[1]Part of a standard lipid panel. Directly reflects lipid metabolism.Levels can be highly variable and are influenced by recent diet.
High-Density Lipoprotein (HDL) Cholesterol Lipoprotein"Good" cholesterol, involved in reverse cholesterol transport.Well-established inverse correlation with cardiovascular risk.The function of HDL may be more important than its concentration.
Interleukin-6 (IL-6) CytokinePro-inflammatory cytokine involved in the acute phase response.[3][4]A direct measure of an inflammatory signaling molecule.[4]Short half-life and pulsatile secretion can make measurement challenging. Not specific to metabolic inflammation.

This compound: A Prospective Analysis

This compound is a medium-chain monounsaturated fatty acid. While direct links to specific diseases in humans are not yet established, other similar fatty acids have been shown to possess anti-inflammatory properties and play roles in cell signaling. The following sections explore the hypothetical application of this compound as a biomarker based on our understanding of fatty acid metabolism and analysis.

Experimental Protocols for Fatty Acid Quantification

Accurate and precise quantification of fatty acids in biological matrices is crucial for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol describes the steps for the derivatization and analysis of this compound from plasma samples.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
  • Perform a liquid-liquid extraction using a 2:1:0.8 mixture of methanol:chloroform:water.
  • Vortex and centrifuge to separate the phases.
  • Collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization (Fatty Acid Methyl Ester - FAME formation):

  • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
  • Incubate at 50°C for 2 hours.
  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
  • Vortex and centrifuge.
  • Collect the upper hexane layer containing the FAMEs.
  • Repeat the hexane extraction and combine the extracts.
  • Dry the combined hexane extracts under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-88, 100 m x 0.25 mm x 0.20 µm.
  • Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 15 min.
  • Injector: Splitless mode at 250°C.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of this compound methyl ester and the internal standard.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol offers a higher throughput alternative to GC-MS, often with simpler sample preparation.

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard.
  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
  • Vortex and centrifuge.
  • Transfer the supernatant to a new tube and dry under nitrogen.
  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 30% B to 100% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition for this compound: Precursor ion (m/z 197.1) to a specific product ion.
  • MRM Transition for Internal Standard: Corresponding transition for the deuterated analog.

Potential Signaling Pathways Involving Fatty Acids

Fatty acids are not just energy sources; they are also signaling molecules that can influence various cellular processes, including inflammation and metabolism.[5][6] Free fatty acids can activate G-protein coupled receptors (GPCRs) like GPR40 (FFAR1) and GPR120 (FFAR4), as well as nuclear receptors like peroxisome proliferator-activated receptors (PPARs).

Fatty_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dodec-6-enoic_Acid This compound GPR120 GPR120/FFAR4 Dodec-6-enoic_Acid->GPR120 Binds to PLC PLC GPR120->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC IKK IKK PKC->IKK Inhibits NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates (Inactivation) NFkB_Active NF-κB (p50/p65) NFkB_Nuc NF-κB (p50/p65) NFkB_Active->NFkB_Nuc Translocates Gene_Expression Anti-inflammatory Gene Expression NFkB_Nuc->Gene_Expression Induces Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_qualification Regulatory Qualification Metabolomics Untargeted Metabolomics (e.g., in disease vs. healthy) Candidate_ID Candidate Biomarker Identification (this compound) Metabolomics->Candidate_ID Assay_Dev Assay Development (GC-MS or LC-MS/MS) Candidate_ID->Assay_Dev Performance_Eval Performance Evaluation (Accuracy, Precision, LoD, LoQ) Assay_Dev->Performance_Eval Case_Control Case-Control Studies Performance_Eval->Case_Control Cohort_Studies Prospective Cohort Studies Case_Control->Cohort_Studies Clinical_Trials Interventional Clinical Trials Cohort_Studies->Clinical_Trials Regulatory Submission to Regulatory Agencies (e.g., FDA, EMA) Clinical_Trials->Regulatory

References

A Comparative Analysis of Dodec-6-enoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acid isomers is critical for unlocking their therapeutic potential. This guide provides a comparative analysis of Dodec-6-enoic acid and its key isomers, summarizing their physicochemical properties, known biological activities, and the signaling pathways they influence. While direct comparative data for all isomers of this compound remains an area for further research, this document compiles available information and draws parallels from closely related fatty acids to provide a valuable resource.

Physicochemical Properties: A Foundation for Understanding Activity

The seemingly subtle variations in the position and geometry of the double bond in dodecenoic acid isomers can lead to significant differences in their physical and chemical characteristics. These properties, in turn, influence their biological behavior, including membrane incorporation, receptor binding, and metabolic fate.

PropertyThis compoundcis-5-Dodecenoic acidtrans-2-Dodecenoic acid9-Dodecenoic acid (Lauroleic acid)11-Dodecenoic acid
Molecular Formula C₁₂H₂₂O₂C₁₂H₂₂O₂C₁₂H₂₂O₂C₁₂H₂₂O₂C₁₂H₂₂O₂
Molecular Weight ( g/mol ) 198.30[1]198.30198.30198.30198.30
Melting Point (°C) Not Available9.63 (estimate)[2]Not AvailableNot Available20
Boiling Point (°C) Not Available135 @ 0.4 mmHg[2]Not Available142 @ 4 mmHg[3]Not Available
Density (g/mL) Not Available0.906 @ 25 °C[2]Not AvailableNot AvailableNot Available
pKa Not Available4.77 (Predicted)[2]5.03 (Predicted)Not AvailableNot Available
Solubility in Water Not AvailableNot Available0.0069 g/L (Predicted)Not AvailableInsoluble

Biological Activities: Isomer-Specific Effects on Cellular Processes

The biological activities of fatty acid isomers are highly dependent on their structure. Even a shift in the double bond position or a change from cis to trans configuration can dramatically alter their interaction with cellular targets, leading to distinct physiological outcomes. While direct comparative studies on this compound isomers are limited, research on other unsaturated fatty acid isomers provides valuable insights into their potential differential effects.

Anti-inflammatory Properties

Positional isomers of hexadecenoic acid, such as palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10), have demonstrated anti-inflammatory activities, although they exhibit different potencies.[4] For instance, sapienic acid generally requires higher concentrations to achieve a comparable anti-inflammatory effect to palmitoleic acid.[4][5] This suggests that the position of the double bond is a critical determinant of anti-inflammatory efficacy. It is plausible that isomers of this compound would exhibit similar structure-dependent anti-inflammatory profiles.

Anticancer and Cytotoxic Effects

The influence of fatty acid isomers on cancer cells is complex, with studies showing both pro- and anti-cancer effects depending on the isomer and cell type. For example, in studies with hexadecenoic acid isomers, palmitic acid (a saturated fatty acid) showed significant cytotoxicity to colon cancer cells, while the monounsaturated isomers, palmitoleic and sapienic acid, exhibited dose-dependent and isomer-specific effects on cell viability.[6]

Signaling Pathways Modulated by Fatty Acid Isomers

Fatty acids and their derivatives are important signaling molecules that can modulate a variety of intracellular pathways, thereby influencing gene expression and cellular function. Key pathways affected include Peroxisome Proliferator-Activated Receptors (PPARs), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK).

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism.[7] Various fatty acids and their derivatives can act as ligands for PPARs, with different isomers showing different affinities and activation potentials.[8][9] For instance, studies on hydroxyoctadecadienoic acid (HODE) isomers have shown that while all isomers may bind to PPARγ, they exhibit different levels of agonist activity.[8] This highlights the importance of stereochemistry in receptor activation. It is conceivable that this compound and its isomers could also act as differential modulators of PPAR activity.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[10][11] Several natural compounds, including fatty acids, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[[“]] Similarly, the MAPK pathway can be modulated by various stimuli, including fatty acids, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.[11][13] The specific effects of this compound isomers on these pathways are yet to be fully elucidated, but it is an important area for future investigation.

Experimental Protocols

A standardized workflow is essential for the comparative analysis of this compound and its isomers. The following diagram outlines a general experimental approach.

Experimental_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_bioassays Biological Assays Isomer_Source This compound and Isomers Treatment Treat Cells with Isomers at Various Concentrations Isomer_Source->Treatment Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cell Lines) Cell_Culture->Treatment Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction Inflammation_Assay Anti-inflammatory Assays (e.g., NO, Cytokine Measurement) Treatment->Inflammation_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Treatment->Cytotoxicity_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-NF-κB, p-MAPK; Reporter Assays for PPAR) Treatment->Signaling_Assay FA_Derivatization Fatty Acid Derivatization (FAMEs) Lipid_Extraction->FA_Derivatization GC_MS GC-MS Analysis (Isomer Separation & Quantitation) FA_Derivatization->GC_MS LC_MS LC-MS/MS Analysis (Isomer Separation & Quantitation) FA_Derivatization->LC_MS

A general workflow for the comparative analysis of this compound isomers.
Detailed Methodologies

1. Isomer Separation and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Lipid Extraction: Total lipids are extracted from cell pellets or tissues using a modified Folch method with a chloroform/methanol mixture.

  • Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids, which are then esterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • GC-MS Analysis: FAMEs are separated and quantified using a gas chromatograph equipped with a polar capillary column (e.g., a cyano-column) coupled to a mass spectrometer. The separation of positional and geometric isomers is achieved by optimizing the temperature program of the GC oven. Specific ions for each isomer are monitored for accurate quantification.

2. Isomer Separation and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted from the biological samples.

  • Derivatization (Optional but Recommended): To enhance ionization efficiency and chromatographic separation, fatty acids can be derivatized.

  • LC-MS/MS Analysis: Separation of isomers is performed on a reverse-phase C18 column using a gradient elution with a mobile phase containing solvents like acetonitrile and isopropanol. The eluent is introduced into a tandem mass spectrometer for detection and quantification. Specific precursor-to-product ion transitions are monitored for each isomer.

3. Anti-inflammatory Activity Assay (Nitric Oxide Measurement):

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates and treated with various concentrations of the dodecenoic acid isomers for a specified time.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide Quantification: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve. The IC₅₀ value (the concentration that inhibits 50% of NO production) can then be calculated.

4. Signaling Pathway Analysis (Western Blot for NF-κB Activation):

  • Cell Lysis and Protein Quantification: After treatment with the fatty acid isomers and stimulation with LPS, cells are lysed, and the total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies against the phosphorylated and total forms of NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Future Directions

This comparative guide highlights the significant potential of this compound and its isomers as modulators of key biological processes. However, it also underscores the critical need for further research to fill the existing data gaps. Direct, head-to-head comparative studies employing the standardized protocols outlined above are essential to fully elucidate the structure-activity relationships of these fatty acids. Such studies will be invaluable for identifying the most promising isomers for development as novel therapeutic agents for a range of diseases, including inflammatory disorders and cancer.

References

A Comparative Guide to Quantification Methods for Dodec-6-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methods for the quantification of Dodec-6-enoic acid, a monounsaturated fatty acid of interest in various research fields. The selection of an appropriate quantification method is critical for obtaining accurate and reliable data in applications ranging from metabolic studies to drug development. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides the necessary experimental protocols to support your analytical needs.

Methodology Comparison

The two most prevalent and robust methods for the quantification of this compound are GC-MS and LC-MS/MS. Each technique offers distinct advantages and is suited to different experimental requirements.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and widely used technique for fatty acid analysis. It provides excellent chromatographic separation and sensitive detection. A key consideration for GC-MS analysis of fatty acids is the necessity for derivatization. This compound, being a polar and non-volatile compound, must be chemically modified, typically through esterification to its fatty acid methyl ester (FAME), to increase its volatility for gas-phase analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained prominence for its high sensitivity, selectivity, and reduced need for sample derivatization. LC-MS/MS can often directly analyze underivatized fatty acids, simplifying sample preparation and reducing the potential for analytical errors introduced during the derivatization process. The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity, which is particularly advantageous when analyzing complex biological matrices.

Quantitative Performance Data

The following table summarizes the typical validation parameters for the quantification of monounsaturated fatty acids, including this compound, using GC-MS and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and optimized protocol.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.995≥ 0.99
Limit of Detection (LOD) 0.03 - 0.1 µg/mL[1]0.8 - 10.7 nmol/L[2][3]
Limit of Quantification (LOQ) 0.1 - 0.2 µg/mL[1]2.4 - 285.3 nmol/L[2][3]
Accuracy (% Recovery) 80 - 115%85 - 115%
Precision (%RSD) < 15%< 15%
Derivatization Mandatory (typically to FAME)Often not required
Throughput LowerHigher

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational and can be adapted based on specific laboratory equipment and sample types.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the derivatization of this compound to its methyl ester followed by GC-MS analysis.

a. Sample Preparation and Derivatization (Esterification)

  • Lipid Extraction: For biological samples, extract total lipids using a suitable method, such as the Folch or Bligh-Dyer procedure.

  • Saponification: To the extracted lipid residue, add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5-10 minutes.

  • Esterification: Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v) and heat at 100°C for 5-10 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Sample Collection: Centrifuge and collect the upper hexane layer containing the this compound methyl ester for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 230°C at 5°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 7000A Triple Quadrupole MS or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 50-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes the direct analysis of this compound without derivatization.

a. Sample Preparation

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile or methanol.

  • Centrifugation: Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or similar.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500 or similar.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 197.2 -> fragment ion).

Workflow and Pathway Diagrams

To visually represent the experimental processes, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAME Lipid_Extraction->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GC_Injection GC Injection FAME_Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

GC-MS workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Tandem MS Detection Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

LC-MS/MS workflow for this compound quantification.

References

A Comparative Guide to Dodec-6-enoic Acid and Other Monounsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid research, the biological significance of monounsaturated fatty acids (MUFAs) is a subject of continuous investigation. While molecules like oleic acid, palmitoleic acid, and sapienic acid have been extensively studied, revealing their intricate roles in metabolic regulation, cellular signaling, and disease, other MUFAs such as Dodec-6-enoic acid remain largely uncharacterized. This guide provides a comparative overview of this compound alongside its more researched counterparts, highlighting the current state of knowledge and underscoring areas ripe for future exploration.

Chemical and Physical Properties: A Structural Overview

The fundamental characteristics of a fatty acid, including its carbon chain length and the position of its double bond, dictate its physical properties and, consequently, its biological function. Below is a comparison of the key chemical and physical properties of this compound, oleic acid, palmitoleic acid, and sapienic acid.

PropertyThis compoundOleic acidPalmitoleic acidSapienic acid
Molecular Formula C12H22O2[1]C18H34O2[2]C16H30O2[3]C16H30O2[4]
Molar Mass 198.30 g/mol [1]282.47 g/mol [2]254.41 g/mol [3]254.41 g/mol [4]
Lipid Number 12:1n-618:1n-9[2]16:1n-7[3]16:1n-10[4]
Melting Point Data not available13-14 °C[2]-0.1 °C[3]Data not available
Boiling Point Data not available360 °C[2]Data not availableData not available
Solubility in Water Data not availableInsoluble[2]Data not availableData not available

Biological Significance and Physiological Effects: Knowns and Unknowns

The biological activities of oleic acid, palmitoleic acid, and sapienic acid have been the focus of numerous studies, revealing their diverse physiological roles. In stark contrast, the biological significance of this compound remains to be elucidated.

Fatty AcidKey Biological Roles and Physiological Effects
This compound Data not available. As a medium-chain monounsaturated fatty acid, it is hypothesized to be a metabolic intermediate, but experimental evidence of its specific biological activities is currently lacking in the scientific literature.
Oleic acid The most abundant fatty acid in nature, oleic acid is a major component of triglycerides and cell membranes.[2] It is recognized for its role in reducing LDL cholesterol when substituting for saturated fats in the diet.[2][5] Oleic acid is also involved in various cellular processes, including the regulation of membrane fluidity and signaling pathways.
Palmitoleic acid Often referred to as a "lipokine," palmitoleic acid is an omega-7 monounsaturated fatty acid that acts as a signaling molecule.[3] Animal and cell culture studies have demonstrated its anti-inflammatory properties and its ability to improve insulin sensitivity in the liver and skeletal muscles, with many of its effects mediated through the activation of PPAR-alpha.[3]
Sapienic acid Unique to humans, sapienic acid is the most abundant fatty acid in sebum.[4] It plays a crucial role in skin health, exhibiting potent antibacterial activity against pathogens like Staphylococcus aureus.[4] Deficiencies in sapienic acid have been linked to skin conditions such as atopic dermatitis.[4]

Signaling Pathways: A Glimpse into Molecular Mechanisms

The signaling pathways modulated by these fatty acids are central to their physiological effects. While the pathways for oleic, palmitoleic, and sapienic acids are increasingly understood, no specific signaling pathways have been identified for this compound.

Palmitoleic Acid as a Lipokine:

Palmitoleic acid, produced in adipose tissue, can act as a hormone-like signaling molecule (lipokine) to influence distant organs like the liver and muscle. Its effects on improving insulin sensitivity are partly mediated by the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism.

Palmitoleic_Acid_Signaling cluster_adipose Adipose Tissue cluster_target Liver / Muscle Cell Palmitic Acid Palmitic Acid SCD1 SCD1 Palmitic Acid->SCD1 Δ9-desaturation Palmitoleic Acid_source Palmitoleic Acid SCD1->Palmitoleic Acid_source Palmitoleic Acid_target Palmitoleic Acid Palmitoleic Acid_source->Palmitoleic Acid_target Circulation PPARa PPARα Palmitoleic Acid_target->PPARa Activation Gene_Expression ↑ Gene Expression (Lipid & Glucose Metabolism) PPARa->Gene_Expression

Caption: Palmitoleic acid signaling pathway.

Biosynthesis of Sapienic Acid:

Sapienic acid is synthesized in human sebaceous glands from palmitic acid through the action of the enzyme Fatty Acid Desaturase 2 (FADS2), which introduces a double bond at the delta-6 position. This is a unique pathway as in other tissues, FADS2 typically acts on polyunsaturated fatty acids.

Sapienic_Acid_Biosynthesis cluster_sebaceous_gland Sebaceous Gland Palmitic Acid Palmitic Acid FADS2 FADS2 (Δ6-desaturase) Palmitic Acid->FADS2 Sapienic Acid Sapienic Acid FADS2->Sapienic Acid Fatty_Acid_Research_Workflow Source Source & Purify This compound In_Vitro In Vitro Studies (Cell Lines) Source->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising results Mechanism Mechanism of Action (Signaling Pathways) In_Vitro->Mechanism In_Vivo->Mechanism Target_ID Target Identification & Validation Mechanism->Target_ID Preclinical Preclinical Development Target_ID->Preclinical

References

A Comparative Guide to the Biological Activities of Cis- and Trans-Dodec-6-enoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Generally, cis isomers, which are more common in nature, are associated with increased membrane fluidity and are readily metabolized. In contrast, trans isomers, often formed through industrial processes, tend to have a more linear structure, similar to saturated fatty acids. This structural difference is known to influence metabolic pathways, cell signaling, and membrane characteristics. This guide will explore these anticipated differences, provide detailed experimental protocols for their investigation, and present visual representations of relevant biological pathways and workflows.

Comparative Data of Fatty Acid Isomers

The following table summarizes the expected differences between cis- and trans-dodec-6-enoic acid based on data from analogous fatty acids.

Biological ParameterPredicted Effect of cis-Dodec-6-enoic AcidPredicted Effect of trans-Dodec-6-enoic Acid
Metabolism Readily metabolized for energy or incorporated into complex lipids.May be metabolized more slowly; potentially inhibits certain metabolic enzymes.
Membrane Fluidity Increases membrane fluidity due to the kink in its structure.Decreases membrane fluidity, making membranes more rigid, similar to saturated fatty acids.
Enzyme Activity May act as a substrate or modulator for various enzymes in lipid metabolism.Can act as an inhibitor of key enzymes like desaturases.
Cell Signaling Can be converted to signaling molecules that regulate inflammation and other cellular processes.May interfere with normal signaling pathways and potentially promote pro-inflammatory responses.

Detailed Experimental Protocols

To empirically determine the biological activities of cis- and trans-dodec-6-enoic acid, the following experimental protocols are recommended:

Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to determine the incorporation of the isomers into cellular lipids.

a. Cell Culture and Supplementation:

  • Culture a relevant cell line (e.g., HepG2 for liver metabolism studies) in standard growth medium.

  • Prepare stock solutions of cis- and trans-dodec-6-enoic acid complexed to bovine serum albumin (BSA).

  • Supplement the cell culture medium with the fatty acid-BSA complexes at various concentrations for a specified duration (e.g., 24-48 hours).

b. Lipid Extraction:

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Extract total lipids using a 2:1 chloroform:methanol solvent system (Folch method).

c. Fatty Acid Methyl Ester (FAME) Preparation:

  • Transesterify the lipid extract to FAMEs using methanolic HCl or boron trifluoride-methanol.

d. GC-MS Analysis:

  • Inject the FAMEs into a GC-MS system equipped with a suitable capillary column.

  • Identify and quantify the individual fatty acids based on their retention times and mass spectra by comparing them to known standards.

Fatty Acid β-Oxidation Assay

This assay measures the rate at which the fatty acid isomers are metabolized for energy.

a. Cell Preparation:

  • Isolate primary hepatocytes or use a suitable cell line.

  • Incubate the cells in a medium containing the cis or trans isomer of dodec-6-enoic acid, along with a radiolabeled tracer (e.g., [1-¹⁴C]this compound).

b. Measurement of Oxidation:

  • After incubation, measure the production of ¹⁴CO₂ or acid-soluble metabolites, which are products of β-oxidation.

  • Normalize the results to the total cellular protein content.

Assessment of LDL Receptor Activity

This protocol investigates the effect of the isomers on cholesterol metabolism.

a. Cell Treatment:

  • Culture cells (e.g., HepG2) in a medium supplemented with the cis or trans isomer.

  • After treatment, incubate the cells with labeled LDL (e.g., fluorescently or radioactively labeled).

b. Measurement of LDL Uptake:

  • Quantify the amount of labeled LDL taken up by the cells.

  • Additionally, measure the expression levels of the LDL receptor protein and its corresponding mRNA via Western blotting and qPCR, respectively.

Visualizing Biological Pathways and Workflows

Fatty Acid Metabolism and Signaling Pathway

The following diagram illustrates a generalized pathway of fatty acid metabolism and its influence on cellular signaling, which can be differentially affected by cis and trans isomers.

fatty_acid_metabolism cluster_extracellular Extracellular Space cluster_cellular Cell cis/trans-Dodec-6-enoic_acid cis/trans-Dodec-6-enoic_acid Fatty_Acid_Uptake Fatty_Acid_Uptake cis/trans-Dodec-6-enoic_acid->Fatty_Acid_Uptake Dodec-6-enoyl-CoA Dodec-6-enoyl-CoA Fatty_Acid_Uptake->Dodec-6-enoyl-CoA Beta-Oxidation Beta-Oxidation Dodec-6-enoyl-CoA->Beta-Oxidation Incorporation_into_Lipids Incorporation_into_Lipids Dodec-6-enoyl-CoA->Incorporation_into_Lipids Signaling_Molecules Signaling_Molecules Dodec-6-enoyl-CoA->Signaling_Molecules Energy_Production Energy_Production Beta-Oxidation->Energy_Production Membrane_Phospholipids Membrane_Phospholipids Incorporation_into_Lipids->Membrane_Phospholipids Triglycerides Triglycerides Incorporation_into_Lipids->Triglycerides Gene_Expression_Regulation Gene_Expression_Regulation Signaling_Molecules->Gene_Expression_Regulation experimental_workflow cluster_assays Biological Assays Cell_Culture Cell_Culture Treatment_cis Treatment: cis-Dodec-6-enoic Acid Cell_Culture->Treatment_cis Treatment_trans Treatment: trans-Dodec-6-enoic Acid Cell_Culture->Treatment_trans Control Vehicle Control Cell_Culture->Control Lipid_Analysis Lipid Profile (GC-MS) Treatment_cis->Lipid_Analysis Metabolism_Assay Metabolism Assay (β-Oxidation) Treatment_cis->Metabolism_Assay Signaling_Assay Signaling Assay (e.g., Western Blot) Treatment_cis->Signaling_Assay Treatment_trans->Lipid_Analysis Treatment_trans->Metabolism_Assay Treatment_trans->Signaling_Assay Control->Lipid_Analysis Control->Metabolism_Assay Control->Signaling_Assay Data_Analysis Data_Analysis Lipid_Analysis->Data_Analysis Metabolism_Assay->Data_Analysis Signaling_Assay->Data_Analysis Comparison Comparison Data_Analysis->Comparison

Cross-Validation of Dodec-6-enoic Acid Levels in Different Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dodec-6-enoic acid levels in different tissues. Due to a scarcity of published data directly quantifying this compound across various tissues, this document presents data for the closely related saturated medium-chain fatty acid, dodecanoic acid (C12:0), as a proxy to illustrate potential distribution patterns. This guide also details established experimental protocols for fatty acid quantification and explores a relevant signaling pathway.

Data Presentation: Dodecanoic Acid Levels in Murine Tissues

TissueConcentration (nmol/g)
Liver~15
Muscle~5
Adipose Tissue~25
Plasma~8 (nmol/ml)

Data is estimated from graphical representations in existing literature and should be considered illustrative.

Experimental Protocols: Quantification of this compound

The quantification of this compound in biological samples is typically achieved through chromatographic methods coupled with mass spectrometry. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the specific requirements of the analysis, such as the need for derivatization and the desired sensitivity.

Sample Preparation and Lipid Extraction

A standardized protocol for the extraction of total lipids from tissues is essential for accurate quantification.

  • Homogenization: Tissue samples are homogenized in a chloroform/methanol mixture (2:1, v/v) to disrupt cell membranes and solubilize lipids.

  • Phase Separation: The addition of a salt solution (e.g., 0.9% NaCl) induces phase separation, resulting in a lower organic phase containing the lipids.

  • Extraction: The lipid-containing organic phase is carefully collected. The extraction process is often repeated to ensure complete recovery.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of fatty acids, which are typically converted to their volatile fatty acid methyl esters (FAMEs) prior to analysis.

  • Derivatization (Transesterification): The extracted lipids are subjected to transesterification to convert fatty acids into FAMEs. This is commonly achieved by incubation with a reagent such as boron trifluoride in methanol (BF3/MeOH) or methanolic HCl.

  • GC Separation: The FAMEs are separated on a capillary GC column (e.g., a polar column like those with a polyethylene glycol stationary phase) based on their boiling points and polarity. The position of the double bond in this compound will influence its retention time compared to other C12 fatty acid isomers.

  • MS Detection: The separated FAMEs are ionized (typically by electron ionization) and detected by a mass spectrometer. The mass spectrum of each FAME provides a unique fragmentation pattern that allows for its identification and quantification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers the advantage of analyzing free fatty acids without derivatization, although derivatization can be used to improve ionization efficiency.

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase LC column (e.g., a C18 column). The fatty acids are separated based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives such as formic acid or ammonium acetate is typically used.

  • Mass Spectrometric Detection: The eluting fatty acids are ionized using electrospray ionization (ESI), usually in negative ion mode. A tandem mass spectrometer (MS/MS) is used for detection. A specific precursor ion (the deprotonated molecule [M-H]⁻ for this compound) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity for quantification.

Mandatory Visualization

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms_steps GC-MS Path cluster_lcms_steps LC-MS/MS Path Tissue Tissue Sample Homogenate Homogenization (Chloroform/Methanol) Tissue->Homogenate Lipid_Extract Lipid Extraction Homogenate->Lipid_Extract Derivatization Derivatization (FAMEs) Lipid_Extract->Derivatization for GC-MS LC_Separation LC Separation Lipid_Extract->LC_Separation for LC-MS/MS GC_MS GC-MS Analysis LC_MS LC-MS/MS Analysis GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Quantification Quantification of This compound MS_Detection_GC->Quantification MS_Detection_LC MS/MS Detection LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification GPR84_signaling MCFA Medium-Chain Fatty Acid (e.g., this compound) GPR84 GPR84 MCFA->GPR84 Binds Gi_o Gi/o GPR84->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gi_o->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Produces Downstream Downstream Cellular Responses (e.g., Immune Modulation) cAMP->Downstream Reduced signaling PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ca_release->Downstream PKC_activation->Downstream

Dodec-6-enoic Acid: A Comparative Guide to its Roles in Cell Culture vs. In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies and expected outcomes when studying the biological roles of Dodec-6-enoic acid in controlled in vitro cell culture environments versus complex in vivo animal models. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes general principles of fatty acid research to offer a foundational understanding for researchers investigating this specific molecule.

Executive Summary

The transition from in vitro to in vivo studies is a critical step in biomedical research. While cell culture models offer a controlled environment to elucidate molecular mechanisms, they often do not fully recapitulate the complex physiological and metabolic conditions of a whole organism. This guide highlights the key differences in experimental approaches, data interpretation, and potential discrepancies in outcomes when studying fatty acids like this compound in these two distinct settings. Understanding these differences is paramount for the accurate interpretation of experimental data and the successful translation of basic research into clinical applications.

I. Comparison of this compound's Effects: In Vitro vs. In Vivo

The biological effects of fatty acids can vary significantly between cell culture and whole organism models. Factors such as metabolism, bioavailability, and interactions with other cell types and systems in an in vivo setting can lead to different outcomes compared to the isolated environment of a cell culture dish.

Table 1: Hypothetical Comparative Efficacy of this compound

ParameterIn Vitro (Cell Culture)In Vivo (Animal Model)Key Considerations for Discrepancies
Effective Concentration 10 - 100 µM10 - 50 mg/kg body weightBioavailability, metabolism, and tissue distribution in the whole organism can alter the local concentration at the target site.
Cell Proliferation (e.g., Cancer Cell Line) Dose-dependent inhibition often observed.Variable effects; may be influenced by the tumor microenvironment and systemic factors.The complexity of the in vivo environment, including immune cell infiltration and angiogenesis, can modulate the direct effects on tumor cells.
Anti-inflammatory Activity (e.g., LPS-stimulated macrophages) Direct reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6).Systemic reduction in inflammatory markers, but the effect may be modulated by other metabolic and signaling pathways.The interplay between different organ systems and cell types can influence the overall inflammatory response.
HDAC Inhibition Direct inhibition of histone deacetylase activity can be readily measured.Systemic HDAC inhibition may lead to a broader range of physiological effects, both intended and unintended.The accessibility of the compound to target tissues and its stability in the circulatory system are critical factors.

II. Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable data. Below are representative protocols for key experiments used to assess the function of fatty acids in both in vitro and in vivo settings.

A. In Vitro Experimental Protocols

1. Preparation of this compound for Cell Culture

  • Objective: To prepare a stock solution of this compound suitable for treating cultured cells.

  • Protocol:

    • Dissolve this compound in ethanol to create a high-concentration stock solution (e.g., 100 mM).

    • For cell treatment, complex the fatty acid with bovine serum albumin (BSA) to mimic physiological transport and enhance solubility.

    • Prepare a 10% (w/v) BSA solution in serum-free culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration.

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

    • Sterile-filter the final solution before adding it to cell cultures.

2. Cell Proliferation Assay (MTT Assay) [1]

  • Objective: To determine the effect of this compound on the proliferation of a specific cell line.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound-BSA complex for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Histone Deacetylase (HDAC) Activity Assay (Fluorometric) [2][3][4][5]

  • Objective: To measure the inhibitory effect of this compound on HDAC activity in cell lysates.

  • Protocol:

    • Treat cells with this compound for a specified time.

    • Lyse the cells and collect the nuclear or whole-cell extract.

    • Use a commercial fluorometric HDAC assay kit.

    • In a 96-well plate, combine the cell lysate with the HDAC substrate and assay buffer.

    • Incubate the plate at 37°C for the time recommended by the manufacturer.

    • Add the developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

    • Quantify HDAC activity relative to an untreated control.

B. In Vivo Experimental Protocols

1. Administration of this compound to Animal Models

  • Objective: To deliver this compound systemically to an animal model (e.g., mouse).

  • Protocol:

    • Formulate this compound for in vivo administration. For oral gavage, it can be dissolved in a vehicle such as corn oil. For intraperitoneal injection, it can be emulsified in a sterile saline solution with a small amount of a surfactant like Tween 80.

    • Determine the appropriate dose based on preliminary toxicity and efficacy studies.

    • Administer the formulation to the animals at a consistent time each day.

    • Monitor the animals for any signs of toxicity or adverse effects.

2. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Assay) [6][7]

  • Objective: To assess the anti-inflammatory effects of this compound in vivo.

  • Protocol:

    • Administer this compound or vehicle to groups of mice.

    • After a set pre-treatment time (e.g., 1 hour), inject a small volume of carrageenan solution into the plantar surface of the right hind paw of each mouse.

    • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

3. Measurement of Inflammatory Cytokines in Serum (ELISA) [8][9][10][11]

  • Objective: To quantify the levels of pro-inflammatory cytokines in the blood of treated animals.

  • Protocol:

    • At the end of the treatment period, collect blood samples from the animals.

    • Separate the serum by centrifugation.

    • Use commercial ELISA kits specific for the cytokines of interest (e.g., mouse TNF-α, IL-6).

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the serum samples, adding a detection antibody, and then a substrate to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

III. Data Presentation and Visualization

Clear presentation of quantitative data and visualization of complex biological processes are crucial for effective communication of research findings.

Table 2: Hypothetical Quantitative Comparison of this compound's Anti-inflammatory Effects

AssayIn Vitro (RAW 264.7 Macrophages)In Vivo (Carrageenan-induced Paw Edema in Mice)
Treatment This compound (50 µM)This compound (25 mg/kg, p.o.)
Readout TNF-α secretion (pg/mL)Paw Edema Volume (mL)
Control (LPS/Carrageenan only) 1500 ± 1200.85 ± 0.05
This compound Treated 750 ± 800.55 ± 0.04
% Inhibition 50%35%

Signaling Pathway and Workflow Diagrams

G cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow Cell_Culture Cell Seeding Treatment This compound Treatment Cell_Culture->Treatment Assay Endpoint Assay (e.g., MTT, HDAC, ELISA) Treatment->Assay Data_Analysis_Vitro Data Analysis Assay->Data_Analysis_Vitro Animal_Model Animal Acclimatization Dosing This compound Administration Animal_Model->Dosing Induction Induction of Pathology (e.g., Inflammation) Dosing->Induction Measurement Data Collection (e.g., Paw Volume, Blood Sample) Induction->Measurement Data_Analysis_Vivo Data Analysis Measurement->Data_Analysis_Vivo

Caption: Comparative experimental workflows for in vitro and in vivo studies.

G D6A This compound HDAC Histone Deacetylases (HDACs) D6A->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., ↓ Pro-inflammatory genes) Chromatin->Gene_Expression

Caption: Putative signaling pathway for this compound as an HDAC inhibitor.

IV. Conclusion

The study of this compound, like any bioactive compound, requires a multi-faceted approach that leverages the strengths of both in vitro and in vivo models. While cell culture systems are invaluable for dissecting molecular mechanisms in a controlled setting, in vivo studies are essential for understanding the physiological relevance, efficacy, and potential toxicity in a whole organism. The discrepancies often observed between these models underscore the importance of careful experimental design and interpretation. This guide serves as a foundational resource for researchers embarking on the investigation of this compound, providing a framework for designing experiments, presenting data, and ultimately, advancing our understanding of its biological roles.

References

A Comparative Guide to Analytical Platforms for Dodec-6-enoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the principal analytical platforms for the quantification of Dodec-6-enoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an optimal analytical technique is critical for obtaining accurate and reliable data in research, clinical, and pharmaceutical settings. This document outlines the performance characteristics, experimental protocols, and underlying principles of each platform to inform method selection and development.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of medium-chain unsaturated fatty acids like this compound. While specific performance data for this compound is not extensively published, these values are based on established analytical methodologies for similar analytes and provide a reliable benchmark for comparison.[1][2][3][4][5][6]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (typically to Fatty Acid Methyl Esters - FAMEs)Often not required (analysis of free fatty acid)
Limit of Detection (LOD) ~0.1 - 10 ng/mL~0.05 - 5 ng/mL
Limit of Quantification (LOQ) ~0.5 - 50 ng/mL~0.1 - 20 ng/mL
Linear Dynamic Range 2 - 3 orders of magnitude3 - 5 orders of magnitude
Precision (%RSD) < 15%< 10%
Accuracy (Recovery) 85 - 115%90 - 110%
Throughput Lower, due to derivatization and longer run timesHigher, due to simpler sample preparation and faster analysis
Selectivity High, dependent on chromatographic separation and mass analyzerVery high, especially with Multiple Reaction Monitoring (MRM)

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are presented below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound necessitates a derivatization step to convert the non-volatile fatty acid into a volatile derivative, typically a fatty acid methyl ester (FAME).

1. Lipid Extraction:

  • A common method for lipid extraction from biological samples (e.g., plasma, tissue homogenate) is a modified Folch or Bligh-Dyer procedure using a chloroform:methanol solvent system.

  • An internal standard (e.g., a deuterated analog or an odd-chain fatty acid) should be added prior to extraction to correct for procedural losses.

2. Saponification and Derivatization (to FAMEs):

  • The extracted lipids are saponified using a methanolic base (e.g., NaOH or KOH in methanol) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

  • The free fatty acids are then methylated using an acid catalyst such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl. The mixture is heated to ensure complete reaction.

  • After cooling, the FAMEs are extracted into an organic solvent like hexane.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their volatility. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all analytes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS allows for the direct analysis of this compound without the need for derivatization, offering a more streamlined workflow.

1. Sample Preparation:

  • For liquid samples (e.g., plasma, serum), a simple protein precipitation with a cold organic solvent (e.g., acetonitrile, methanol) is often sufficient.

  • For solid samples, a liquid-liquid or solid-phase extraction may be necessary.

  • An appropriate internal standard (e.g., deuterated this compound) should be added during sample preparation.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase column (e.g., C18, C8) is typically used for the separation of fatty acids.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a modifier like formic acid or ammonium acetate to improve ionization) and an organic phase (e.g., acetonitrile, methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for the analysis of carboxylic acids.

    • Mass Analyzer: Triple Quadrupole (QqQ) or high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification on a triple quadrupole instrument due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

Mandatory Visualizations

Experimental Workflow Diagrams

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow a0 Sample Collection a1 Lipid Extraction a0->a1 a2 Saponification a1->a2 a3 Derivatization (FAMEs) a2->a3 a4 GC Separation a3->a4 a5 MS Detection a4->a5 b0 Sample Collection b1 Protein Precipitation/ Extraction b0->b1 b2 LC Separation b1->b2 b3 MS/MS Detection b2->b3

Caption: Comparative experimental workflows for this compound analysis.

Signaling Pathway

While a specific signaling pathway for this compound is not well-documented, the structurally similar molecule, cis-2-dodecenoic acid, is a known quorum-sensing signal molecule in bacteria, such as Burkholderia cenocepacia. This signaling pathway is presented as a relevant example of how a medium-chain unsaturated fatty acid can be involved in cellular communication.[7]

cluster_0 Bacterial Cell BDSF cis-2-dodecenoic acid (BDSF Signal) RpfR RpfR Receptor BDSF->RpfR binds & activates c_di_GMP c-di-GMP RpfR->c_di_GMP degrades Phenotypes Virulence Factors Biofilm Formation Motility c_di_GMP->Phenotypes regulates ext Extracellular Environment

Caption: Quorum-sensing signaling pathway of cis-2-dodecenoic acid.

References

Safety Operating Guide

Safe Disposal of Dodec-6-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed procedures for the safe disposal of Dodec-6-enoic acid, tailored for researchers, scientists, and drug development professionals. While this compound is a naturally occurring fatty acid, it is imperative to handle and dispose of it in accordance with established laboratory safety protocols and local regulations.

Immediate Safety and Handling

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specifications:

Protection Type Specification
Eye ProtectionSafety glasses with side shields or chemical safety goggles.
Hand ProtectionChemically resistant gloves, such as nitrile rubber.
Body ProtectionA standard laboratory coat.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation develops or persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, contact a poison control center or a doctor.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The appropriate disposal route depends on whether the acid is pure or contaminated with hazardous substances.

Step 1: Waste Identification and Segregation

  • Uncontaminated this compound: If the this compound is pure and not mixed with any hazardous solvents or other regulated chemicals, it is generally not classified as hazardous waste.[2] However, it should not be disposed of down the drain.

  • Contaminated this compound: If the acid is mixed with hazardous materials (e.g., halogenated solvents, heavy metals), it must be treated as hazardous waste.[3][4] The waste mixture should be segregated based on the type of contaminant. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[3][5]

Step 2: Waste Collection and Labeling

  • Collect waste this compound in a dedicated, chemically compatible container with a secure, tightly fitting cap.[3][6] The container must be in good condition, free from leaks or cracks.[4]

  • Clearly label the container with "Hazardous Waste" (if applicable), the full chemical name "this compound," and list any other components of the mixture.[7][8] The label should also include the date when the waste was first added to the container.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.[3]

  • Ensure secondary containment is used to prevent spills from reaching drains.[3]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9]

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound and any other components in the waste mixture.

Step 5: Empty Container Disposal

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[3][6]

  • The rinsate from this process must be collected and disposed of as chemical waste.[9]

  • After thorough rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided any labels are defaced or removed.[3][7]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

Property Value Source
Molecular FormulaC₁₂H₂₂O₂PubChem
Molecular Weight198.30 g/mol PubChem
Physical StateLiquid (at room temperature)General Fatty Acid Properties
Boiling PointNot availablePubChem
Melting PointNot availablePubChem
SolubilityInsoluble in waterGeneral Fatty Acid Properties

Data sourced from PubChem CID 54539581.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_contaminated Is the waste mixed with hazardous substances? start->is_contaminated collect_non_haz Collect in a dedicated, labeled container for non-hazardous chemical waste. is_contaminated->collect_non_haz No collect_haz Collect in a dedicated, labeled hazardous waste container. Segregate from incompatible wastes. is_contaminated->collect_haz Yes store_waste Store in a designated waste accumulation area with secondary containment. collect_non_haz->store_waste collect_haz->store_waste ehs_pickup Arrange for pickup by EHS or a licensed waste contractor. store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Dodec-6-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dodec-6-enoic Acid

This guide provides crucial safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a skin and eye irritant. Appropriate PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye Protection Chemical safety goggles with side-shields or a face shield.[1]Protects eyes from splashes and contact.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Butyl rubber).Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat or impervious clothing.[1]Protects skin and clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols are generated, a NIOSH-approved respirator may be necessary.Use in a well-ventilated area, such as a chemical fume hood.[1]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to mitigate risks.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Prevent the formation of aerosols.

    • Use clean, designated glassware and spatulas.

    • Weigh the required amount in a contained environment to prevent dispersal.

  • Storage:

    • Keep the container tightly closed when not in use.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

  • Spill Response:

    • Ensure adequate ventilation and evacuate personnel to a safe area.

    • Wear appropriate PPE during cleanup.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a suitable, sealed container for disposal.[1]

    • For larger spills, follow your institution's emergency spill response procedures.

    • Do not let the product enter drains.

  • First Aid Measures:

    • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including unused product and contaminated consumables, in a designated, compatible, and clearly labeled waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[1]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling this compound.

PPE_Selection_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal prep Review SDS (or analogous data) & Assess Hazards ppe_check Inspect & Don Appropriate PPE: - Goggles - Gloves - Lab Coat prep->ppe_check Proceed with caution handling Work in a well-ventilated area (Fume Hood) ppe_check->handling storage Store in a cool, dry place in a sealed container handling->storage disposal Collect in a labeled Hazardous Waste container storage->disposal contact_ehs Consult Institutional EHS for final disposal disposal->contact_ehs

Caption: PPE Selection and Handling Workflow for this compound.

Emergency_Procedure_Workflow cluster_spill Spill Response cluster_exposure Personal Exposure start Emergency Event (Spill or Exposure) spill_assess Evacuate Area & Ensure Ventilation start->spill_assess skin Skin Contact: Wash with soap & water start->skin eyes Eye Contact: Rinse with water for 15 min start->eyes inhalation Inhalation: Move to fresh air start->inhalation spill_ppe Don Appropriate PPE spill_assess->spill_ppe spill_contain Contain spill with inert absorbent material spill_ppe->spill_contain spill_dispose Collect in sealed container for hazardous waste disposal spill_contain->spill_dispose seek_medical Seek Medical Attention if symptoms persist skin->seek_medical eyes->seek_medical inhalation->seek_medical

Caption: Emergency Response Workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。